4-(Boc-aminomethyl)pyridine
Description
BenchChem offers high-quality 4-(Boc-aminomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Boc-aminomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-amino-2-pyridin-4-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJJUHZTPNNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: tert-Butyl (pyridin-4-ylmethyl)carbamate
CAS No: 111080-65-0 | Formula: C₁₁H₁₆N₂O₂ | M.W.: 208.26 g/mol [1][2][3][4][5][6][7]
Executive Summary
tert-Butyl (pyridin-4-ylmethyl)carbamate is a pivotal bifunctional intermediate in medicinal chemistry, serving as a protected form of 4-(aminomethyl)pyridine (4-picolylamine).[4][5][6][7] Its structural utility lies in the orthogonality between the acid-labile tert-butoxycarbonyl (Boc) protecting group and the basic, nucleophilic pyridine ring.[4][5][6][7] This compound is extensively employed as a "linker" scaffold in the development of kinase inhibitors (e.g., PIM kinase inhibitors like SGI-1776) and peptidomimetics, allowing for the precise introduction of a pyridine moiety—a common pharmacophore for hydrogen bond acceptance and solubility enhancement—while temporarily masking the primary amine.[5][7]
Structural Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]
The molecule consists of a pyridine ring substituted at the 4-position with a methylene bridge attached to a carbamate nitrogen.[4][5][6][7] The steric bulk of the tert-butyl group stabilizes the amine, preventing premature nucleophilic attacks during multi-step synthesis.[4][5][6][7]
Table 1: Key Physicochemical Data
| Property | Value | Note |
| IUPAC Name | tert-butyl N-(pyridin-4-ylmethyl)carbamate | |
| CAS Number | 111080-65-0 | |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=NC=C1 | |
| Appearance | White to pale yellow crystalline solid | Can appear as oil if impure |
| Melting Point | 80–85 °C | |
| pKa (Pyridine N) | ~5.2 | Estimated based on 4-picoline |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water |
Synthetic Accessibility & Preparation[4][5][12]
The synthesis of tert-butyl (pyridin-4-ylmethyl)carbamate is a high-yielding, single-step protection protocol.[4][5][6][7] The reaction exploits the nucleophilicity of the primary amine in 4-(aminomethyl)pyridine over the pyridine nitrogen, typically achieving >90% regioselectivity due to the steric hindrance and lower basicity of the pyridine ring compared to the primary alkyl amine.[4][5][6][7]
Protocol: Boc-Protection of 4-(Aminomethyl)pyridine
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-(aminomethyl)pyridine in DCM (0.5 M concentration) at 0 °C under an inert atmosphere (N₂).
-
Base Addition: Add Et₃N dropwise.[4][5][6][7] The base neutralizes any HCl salts if the starting material is a hydrochloride and scavenges acidic byproducts.[4][5][6][7]
-
Boc Anhydride Addition: Add a solution of Boc₂O in DCM dropwise over 30 minutes. Critical: Maintain temperature <5 °C to minimize side reactions at the pyridine nitrogen.[4][5][6][7]
-
Reaction Monitoring: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the polar starting amine (R_f ~0.[4][5][6][7]1) and appearance of the less polar carbamate (R_f ~0.5).[4][5][6][7]
-
Workup: Quench with water. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[5][6][7][8]
-
Purification: Concentrate in vacuo. If the product is an oil, induce crystallization by triturating with cold hexanes or diethyl ether.[5][6][7]
Figure 1: Mechanistic pathway for the selective Boc-protection of the primary amine.[4][5][6][7]
Reactivity Profile & Deprotection
The utility of this compound rests on its orthogonal reactivity .[4][5][6][7] The pyridine ring remains active for cross-coupling or salt formation, while the amine remains inert until acid activation.[5][6][7]
A. Acidic Deprotection (Boc Removal)
The carbamate is cleaved under acidic conditions to regenerate the primary amine (usually as a salt).[4][5][6][7]
-
Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[4][5][6][7]
-
Mechanism: Protonation of the carbonyl oxygen leads to the loss of the tert-butyl cation (generating isobutylene) and decarboxylation.[4][5][6][7]
-
Observation: Evolution of CO₂ gas bubbles indicates reaction progress.[4][5][6][7]
B. Pyridine Nitrogen Reactivity
-
N-Oxidation: Reaction with m-CPBA yields the Pyridine N-oxide, a strategy used to activate the ring for nucleophilic aromatic substitution (S_NAr) at the 2-position.[4][5][6][7]
-
Quaternization: Reaction with alkyl halides (e.g., MeI) generates pyridinium salts, increasing water solubility or creating electrophilic sites.[5][6][7]
Figure 2: Divergent reactivity pathways available for the scaffold.[4][5][6][7]
Medicinal Chemistry Applications
In drug discovery, this structure acts as a pharmacophore linker .[5][6][7] The pyridine nitrogen serves as a hydrogen bond acceptor (HBA), often interacting with the hinge region of kinase enzymes.[5][6][7]
-
Kinase Inhibition: The 4-aminomethylpyridine motif is found in inhibitors of PIM kinases.[4][5][6][7] For example, in the synthesis of SGI-1776 (a pan-PIM kinase inhibitor), this Boc-protected intermediate allows for the coupling of the pyridine tail to the imidazo[1,2-b]pyridazine core without interfering with the core coupling chemistry.[4][5][6]
-
Fragment-Based Drug Design (FBDD): The pyridine ring is a classic "privileged structure."[4][5][6][7] By keeping the amine protected, researchers can perform Suzuki-Miyaura couplings on the pyridine ring (if halogenated) or use the pyridine nitrogen to coordinate metals in organometallic complexes.[4][5][6][7]
Analytical Characterization
Validating the structure requires checking specific NMR signatures.[4][5][6][7] The symmetry of the 4-substituted pyridine simplifies the aromatic region.[4][5][6][7]
¹H NMR Expectations (400 MHz, CDCl₃):
-
δ 8.50 ppm (d, J=5.0 Hz, 2H): Protons at positions 2 and 6 of the pyridine ring (deshielded by ring nitrogen).[5][6][7]
-
δ 7.15 ppm (d, J=5.0 Hz, 2H): Protons at positions 3 and 5 (shielded relative to H-2/6).[5][6][7]
-
δ 5.00–5.50 ppm (br s, 1H): Carbamate NH proton (exchangeable).[5][6][7]
-
δ 4.30 ppm (d, J=6.0 Hz, 2H): Benzylic-like methylene (-CH₂-) protons.[4][5][6][7] Becomes a singlet if NH exchange is fast.[4][5][6][7]
-
δ 1.45 ppm (s, 9H): tert-Butyl methyl protons (strong singlet).[4][5][6][7]
IR Spectrum:
References
-
ChemicalBook. (2025).[4][5][6][7][9][10] 4-(BOC-AMINOMETHYL)PYRIDINE Properties and Synthesis. Link
-
Royal Society of Chemistry. (2019).[4][5][6][7] Photoredox-Catalysed Regioselective Synthesis of C-4-Alkylated Pyridines. ChemComm Supporting Info. Link
-
National Institutes of Health (NIH). (2025).[4][5][6][7] PubChem Compound Summary: tert-butyl (pyridin-4-ylmethyl)carbamate.[4][5][6][7] Link
-
Google Patents. (2019).[4][5][6][7] Cancer treatments targeting cancer stem cells (WO2019213570A1).[4][5][6][7] Link
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- 1. tert-Butyl pyridin-4-ylcarbamate | CAS#:98400-69-2 | Chemsrc [chemsrc.com]
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- 3. 4-(BOC-AMINOMETHYL)PYRIDINE | 111080-65-0 [chemicalbook.com]
- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2019213570A1 - Cancer treatments targeting cancer stem cells - Google Patents [patents.google.com]
- 9. tert-butyl N-[(piperidin-3-yl)methyl]carbamate | C11H22N2O2 | CID 2756030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Profiling of 4-(Boc-aminomethyl)pyridine
Executive Summary
4-(Boc-aminomethyl)pyridine (CAS: 111080-65-0) is a critical pyridine-based intermediate used in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition and enzymatic modulation. Its physicochemical profile is defined by a sharp melting point range of 80–85 °C , indicating a crystalline solid at room temperature.
Crucially, this compound does not exhibit a stable boiling point at atmospheric pressure . The tert-butoxycarbonyl (Boc) protecting group is thermally labile; attempts to reach the predicted boiling point (~347 °C) result in quantitative decomposition into isobutylene, carbon dioxide, and the free amine. Consequently, thermal handling must be strictly controlled to prevent premature deprotection.
This guide provides an authoritative analysis of these thermal properties, supported by experimental protocols for purity assessment and handling.
Compound Identity & Characterization[1][2][3][4][5][6]
| Parameter | Specification |
| Chemical Name | tert-Butyl (pyridin-4-ylmethyl)carbamate |
| Common Name | 4-(Boc-aminomethyl)pyridine |
| CAS Number | 111080-65-0 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
Thermal Properties Analysis
Melting Point (Experimental)
The experimental melting point (MP) is the primary indicator of purity for this compound.
-
Purity Correlation: A depressed melting range (e.g., 76–80 °C) typically indicates the presence of unreacted 4-(aminomethyl)pyridine or residual Boc anhydride.
-
Thermodynamic Insight: The relatively low melting point compared to more polar pyridine salts suggests that the Boc group effectively disrupts the intermolecular hydrogen bonding network of the free amine, facilitating solubility in organic solvents but lowering the lattice energy.
Boiling Point (Theoretical vs. Practical)
Researchers must distinguish between predicted and observable boiling points to avoid sample loss.
-
Predicted Boiling Point: 347.6 ± 25.0 °C (at 760 mmHg) [1][2]
-
Experimental Reality: Decomposition.
-
The carbamate linkage is inherently unstable at temperatures exceeding 150 °C.
-
Mechanism: Thermal elimination proceeds via a concerted mechanism, releasing isobutylene gas and CO₂, regenerating the free amine 4-(aminomethyl)pyridine.
-
Visualization: Thermal Decomposition Pathway
The following diagram illustrates why distillation is not a viable purification method.
Figure 1: Thermal decomposition pathway preventing atmospheric distillation.
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: Validate the purity of synthesized or purchased batches.
Equipment:
-
Capillary tubes (closed end).
-
Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent) or Oil Bath (Thiele tube).
Protocol:
-
Sample Prep: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent. Solvent inclusion can artificially depress the MP.
-
Loading: Pack the capillary to a height of 2–3 mm. Tap gently to ensure a compact bed.
-
Ramp Rate:
-
Fast Ramp: 10 °C/min up to 70 °C.
-
Slow Ramp:1 °C/min from 70 °C to 90 °C.
-
-
Observation: Record the temperature at the onset of liquefaction (T₁) and the clear point (T₂) where the solid is completely melted.
-
Acceptance Criteria: T₂ - T₁ ≤ 2 °C (e.g., 83.0–84.5 °C).
Synthesis & Purification (Context for Solid State)
To achieve the target MP of 80–85 °C, the following workflow is standard. This explains the origin of the solid form.
Reaction:
4-(Aminomethyl)pyridine + (Boc)₂O
Purification Strategy:
-
Workup: Wash organic layer with water (removes salts) and brine.
-
Crystallization: The crude oil often requires induced crystallization.
-
Solvent System: Hexane/Ethyl Acetate (often 4:1 or 5:1).
-
Method: Dissolve in minimal hot EtOAc, add warm Hexane, and cool slowly to 4 °C.
-
-
Result: White needles/powder matching the 80–85 °C specification.
Visualization: Synthesis & Purification Logic
Figure 2: Synthesis workflow highlighting the transition from liquid starting material to solid product.
Handling & Stability Guidelines
Based on the thermal profile, the following handling procedures are mandatory for maintaining compound integrity.
-
Storage: Store at 2–8 °C (Refrigerator) or Room Temperature in a tightly sealed container. The compound is stable, but prolonged exposure to heat (>40 °C) during storage should be avoided to prevent slow degradation.
-
Drying: Do not oven dry above 60 °C. Use a vacuum desiccator at room temperature or mild heat (max 40 °C).
-
Solvent Removal: When concentrating solutions containing this compound (e.g., after extraction), use a rotary evaporator with a bath temperature < 45 °C . Higher bath temperatures can initiate Boc cleavage, especially if traces of acid are present.
References
Sources
A Comprehensive Safety & Handling Guide for 4-(Boc-aminomethyl)pyridine in Research and Development
This guide provides an in-depth examination of the safety, handling, and toxicological profile of 4-(Boc-aminomethyl)pyridine, a critical building block in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (MSDS) to explain the chemical causality behind its hazard profile and outlines field-proven protocols for its safe use.
The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly alters the reactivity and hazards of the parent 4-(aminomethyl)pyridine molecule. Understanding this structure-activity relationship is fundamental to its safe and effective application in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
4-(Boc-aminomethyl)pyridine, also known as tert-butyl (pyridin-4-ylmethyl)carbamate, is a derivative of 4-(aminomethyl)pyridine where the primary amine is protected as a carbamate. This protection strategy is a cornerstone of modern organic synthesis, rendering the otherwise highly reactive amine nucleophile stable to a wide range of reaction conditions, particularly those involving bases.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | tert-butyl (pyridin-4-ylmethyl)carbamate |
| Synonym | 4-(Boc-aminomethyl)pyridine |
| CAS Number | 111080-65-0 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 80-85 °C (lit.) | [2] |
| Boiling Point | 347.6 ± 25.0 °C (Predicted) | [2] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere |[2] |
The Boc group imparts lipophilicity, making the compound a stable, crystalline solid at room temperature, which contrasts with the liquid nature of its unprotected counterpart, 4-(aminomethyl)pyridine.[2][3] This solid form reduces the risk of vapor inhalation but introduces the need for dust control.
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with 4-(Boc-aminomethyl)pyridine are irritation to the skin, eyes, and respiratory system. While no specific GHS classification is universally listed for the Boc-protected compound, data from closely related pyridine derivatives and the parent amine provide a robust framework for risk assessment.
Causality of Hazards: The Role of the Boc Group
The toxicity of pyridine derivatives often stems from the reactivity of the pyridine ring and any functional groups. The unprotected compound, 4-(aminomethyl)pyridine , is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 , meaning it can cause severe burns and irreversible eye damage.[4]
The Boc group's function is to temporarily "mask" the highly basic and nucleophilic primary amine. This has a profound effect on the hazard profile:
-
Reduced Corrosivity: By converting the primary amine into a less basic carbamate, the Boc group mitigates the severe corrosive properties. The hazard is reduced from a Category 1 corrosive agent to a Category 2 irritant, a significant de-risking for handling.
-
Persistent Irritation: Despite the protection, the pyridine moiety itself can still act as an irritant. Therefore, skin and eye contact must still be rigorously avoided.[5]
-
Inhalation Hazard: As a crystalline solid, the primary inhalation risk is from dust particles, which can cause respiratory tract irritation.[6][7]
The diagram below illustrates how chemical modification directly influences the hazard profile, a key concept in chemical safety management.
Caption: Chemical protection moderates the hazard profile.
Section 3: Safe Handling and Engineering Controls
Proper handling protocols are essential to minimize exposure. The primary goals are to prevent skin/eye contact and avoid the generation and inhalation of dust.
Experimental Protocol: Weighing and Transferring the Solid
-
Preparation: Before handling, ensure the work area is clean. Designate a specific area for weighing, preferably within a ventilated enclosure.
-
Engineering Controls: Perform all manipulations that may generate dust, such as weighing and transferring, inside a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step to prevent respiratory exposure.[6]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 4.
-
Handling: Use spatulas and other tools to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. If any material spills, follow the accidental release measures in Section 5.
-
Post-Handling: After use, ensure the container is tightly sealed.[7] Decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[5]
Causality: Working in a fume hood creates negative pressure, drawing any airborne dust away from the operator's breathing zone. Sealing the container tightly after use prevents sublimation or release into the laboratory environment during storage.[5]
Section 4: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] For operations with a higher risk of splashing (e.g., during reaction workup), a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear nitrile gloves. Inspect them for any tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.[6]
-
Lab Coat: A fully buttoned, flame-resistant lab coat must be worn to protect against accidental skin contact.
-
-
Respiratory Protection: Generally not required if work is conducted within a functioning fume hood.[8] If dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[8]
The following workflow guides the selection of appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow based on the experimental task.
Section 5: Emergency Procedures and First Aid
Immediate and correct action following an exposure is critical to minimizing harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Table 3: First Aid Measures
| Exposure Route | Protocol | Causality/Rationale |
|---|---|---|
| Inhalation | 1. Immediately move the affected person to fresh air.[6]2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. | Removes the individual from the source of exposure. Medical evaluation is necessary to assess respiratory irritation. |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes.[9]2. Remove all contaminated clothing while flushing.3. Wash the affected area with soap and water.[6]4. Seek medical attention if irritation persists. | Prolonged flushing is essential to physically remove the irritant from the skin surface. Soap helps to solubilize and remove residual chemical. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6]2. Remove contact lenses if present and easy to do.[7]3. Seek immediate medical attention from an ophthalmologist.[9] | This is a medical emergency. Rapid and thorough irrigation is the most effective way to prevent serious eye injury. Professional medical evaluation is non-negotiable. |
| Ingestion | 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.2. Give the person a glass of water to drink.3. Seek immediate medical attention. Call a poison control center.[6] | Inducing vomiting can cause the irritant to re-contact the esophagus and mouth, causing further damage. Water dilutes the chemical in the stomach. |
Caption: Decision tree for emergency first aid response.
Section 6: Storage, Spills, and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][7] Keep the container in an inert atmosphere to prevent slow degradation.[2] Store locked up.[7]
-
Accidental Release/Spill:
-
Evacuate personnel from the area. Ensure adequate ventilation.[6]
-
Wearing full PPE, carefully sweep up the spilled solid, avoiding dust generation.[6]
-
Place the material into a suitable, labeled container for chemical waste.[6]
-
Clean the spill area thoroughly with a damp cloth, and place the cloth in the waste container.
-
-
Disposal: Dispose of waste contents and containers at an approved waste disposal facility in accordance with all local, regional, and national regulations.[7] Do not dispose of down the drain.[10]
Conclusion
4-(Boc-aminomethyl)pyridine is a valuable synthetic intermediate whose hazard profile is significantly moderated by the presence of the Boc protecting group. However, it remains a skin, eye, and respiratory irritant that demands careful handling. The key to its safe use lies in a thorough understanding of its properties, consistent application of engineering controls like fume hoods, and diligent use of personal protective equipment. By adhering to the protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
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PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Capot Chemical. (2026). MSDS of tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Manganese(IV) Oxide. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Aminomethyl)pyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]
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Valudor Products. (n.d.). Safety Data Sheet: magnesium oxide. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-(Boc-amino)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet Magnesium Sulfate, Heptahydrate, ACS. Retrieved from [Link]
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NIST. (n.d.). 4-(Aminomethyl)pyridine. NIST Chemistry WebBook. Retrieved from [Link]
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Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
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Strategic Sourcing & Technical Profile: 4-(Boc-aminomethyl)pyridine
The following in-depth technical guide details the strategic sourcing, chemical profile, and application of 4-(Boc-aminomethyl)pyridine , a critical intermediate in medicinal chemistry.
CAS: 111080-65-0 | Formula: C₁₁H₁₆N₂O₂ | MW: 208.26 g/mol [1]
Executive Summary
4-(Boc-aminomethyl)pyridine is a high-value bifunctional building block used extensively in drug discovery. It serves as a protected "pyridine-linker" scaffold, allowing researchers to introduce a pyridine moiety—a classic bioisostere for phenyl rings to improve aqueous solubility and metabolic stability—while keeping the amine functionality latent until a specific coupling step is required. It is a verified intermediate in the synthesis of SGI-1776 (a PIM kinase inhibitor) and various DPP-4 inhibitors .
This guide provides a direct price comparison of major suppliers, a validated in-house synthesis protocol for cost-reduction, and a technical breakdown of its utility in pathway signaling.
Part 1: Strategic Sourcing & Price Comparison
Market Analysis: The market for 4-(Boc-aminomethyl)pyridine is split between high-premium catalog suppliers (for rapid delivery of <5g) and bulk synthesis houses (for >25g).
-
Catalog Suppliers (Sigma/Merck, TCI): Offer high purity (>97%) with guaranteed COA, but at a significant markup.
-
Specialty Suppliers (Combi-Blocks, Enamine): Often manufacture on-demand or hold stock at significantly lower price points per gram.
Price Comparison Table (Q1 2025 Estimates) Prices are approximate and subject to market fluctuation. Always verify current quotes.
| Supplier | Pack Size | Approx. Price (USD) | Price/Gram | Strategic Use Case |
| Sigma-Aldrich | 10 g | $281.00 | $28.10 | Urgent: When overnight delivery is critical for HTS campaigns. |
| TCI Chemicals | 5 g | $126.00 | $25.20 | Standard: Reliable purity for small-scale pilot reactions. |
| TCI Chemicals | 25 g | $420.00 | $16.80 | Scale-Up: Good balance of speed and cost for gram-scale synthesis. |
| Combi-Blocks | 5 g | ~$85.00 | ~$17.00 | Budget: Best for stocking the inventory before a project starts. |
| TRC (Toronto Research) | 2.5 g | ~$1,175.00 | $470.00 | Analytical: Certified Reference Material (CRM) grade only. |
Sourcing Tip: For campaigns requiring >100g, contact Combi-Blocks or Enamine directly for a bulk quote. The price/gram often drops below $8.00 at the 100g scale.
Part 2: Technical Application & Signaling Pathways
This compound is not just a reagent; it is a gateway to "Pyridine-Scaffold" drug design. The pyridine ring acts as a hydrogen bond acceptor, often interacting with Serine or Threonine residues in kinase active sites (e.g., PIM-1, PIM-2).
Mechanism of Action & Synthesis Workflow The diagram below illustrates the synthesis of 4-(Boc-aminomethyl)pyridine and its downstream application in creating SGI-1776 (PIM Kinase Inhibitor).
Caption: Synthesis workflow from precursor cyanopyridine to the target Boc-intermediate and its final application in kinase inhibitor synthesis.
Part 3: In-House Synthesis Protocol (Cost Reduction)
If commercial prices are prohibitive or lead times are too long, this compound can be synthesized in-house from the inexpensive 4-(Aminomethyl)pyridine (CAS: 3731-53-1).
Safety Pre-Check:
-
4-(Aminomethyl)pyridine: Corrosive, hygroscopic. Handle in a fume hood.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, inhalation hazard.
Protocol: Selective N-Boc Protection Target Yield: 90-95% | Purity: >98%[2]
-
Preparation:
-
Dissolve 4-(Aminomethyl)pyridine (10.8 g, 100 mmol) in Dichloromethane (DCM) (100 mL).
-
Add Triethylamine (TEA) (15.3 mL, 110 mmol) as a base scavenger.
-
Cool the solution to 0°C using an ice bath.
-
-
Reaction:
-
Dissolve Boc₂O (24.0 g, 110 mmol) in DCM (50 mL).
-
Add the Boc₂O solution dropwise to the amine mixture over 30 minutes.
-
Why? Slow addition prevents exotherms and ensures mono-protection selectivity.
-
Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor via TLC (5% MeOH in DCM).
-
-
Workup (Self-Validating Step):
-
Wash the organic layer with Water (3 x 50 mL).
-
Critical Check: The product is organic soluble. The unreacted amine and TEA salts are water-soluble. If the aqueous layer is basic (pH > 9), the wash is effective.
-
Dry organic layer over anhydrous Na₂SO₄ . Filter and concentrate in vacuo.
-
-
Purification:
-
The crude residue is usually a white to pale yellow solid.
-
Recrystallization: If purity is <95%, recrystallize from Hexane/Ethyl Acetate (4:1) .
-
QC Verification: ¹H NMR (CDCl₃) should show a singlet at ~1.45 ppm (9H, Boc group) and pyridine aromatic protons at ~8.5 ppm and ~7.2 ppm.
-
Part 4: Quality Control & Storage
Analytical Specifications (Standard):
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 80–85 °C.
-
Solubility: Soluble in DCM, Methanol, DMSO. Insoluble in water.
-
Identity: ¹H NMR and LC-MS (M+H = 209.1).
Storage Protocols:
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if storing for >6 months.
-
Stability: Stable for 2 years if kept dry. The Boc group is acid-sensitive; avoid storage near volatile acids (HCl, TFA).
References
-
ChemicalBook. (2025). 4-(Boc-aminomethyl)pyridine Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH). (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved from
-
Cayman Chemical. (2024). SGI-1776 Product Information and Synthesis References. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2013). General Procedures for the Synthesis of Boc-protected Amines. Retrieved from
-
Fisher Scientific. (2025). 4-(Aminomethyl)pyridine CAS 3731-53-1 Properties. Retrieved from
Sources
Technical Assessment: Stability Profile of 4-(Boc-aminomethyl)pyridine
Executive Summary
4-(Boc-aminomethyl)pyridine (CAS: 111080-65-0) exhibits a moderate stability profile characterized by chemical robustness but significant physical sensitivity to environmental factors. While the tert-butyloxycarbonyl (Boc) protecting group renders the primary amine inert to oxidative deamination and nucleophilic attack, the pyridine ring introduces hygroscopicity and a weak basicity that dictates storage requirements.
Critical Takeaway: This compound is chemically stable in air for short durations (hours to days) but must be stored under an inert atmosphere (Nitrogen or Argon) and desiccated conditions for long-term integrity. Exposure to atmospheric moisture does not immediately cleave the Boc group but leads to hydration of the pyridine nitrogen, resulting in "sticky" solids and potential slow hydrolysis via carbonic acid formation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
To understand the stability, we must first isolate the reactive centers of the molecule.
| Property | Data | Technical Note |
| Structure | Pyridine ring + Methylene bridge + Boc-carbamate | Bifunctional: Basic Heterocycle + Acid-Labile Protecting Group |
| Molecular Formula | C₁₁H₁₆N₂O₂ | MW: 208.26 g/mol |
| Physical State | White to light yellow crystalline powder | Yellowing indicates oxidation (N-oxide formation) |
| Melting Point | 80–85 °C | Sharp melting point indicates high purity; broadening suggests hydration. |
| Basicity (pKa) | ~5.2 (Pyridine N) | The carbamate NH is not basic. The pyridine nitrogen is the sole proton acceptor. |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Limited solubility in water; solubility increases in acidic aqueous media (protonation). |
Structural Vulnerability Map
The following diagram highlights the specific sites prone to degradation or interaction with the environment.
Figure 1: Structural Vulnerability Map showing the dichotomy between the basic pyridine ring and the acid-sensitive Boc group.
Stability Analysis
Hydrolytic Stability (Moisture Sensitivity)
The Boc group is kinetically stable to neutral water. You can wash this compound with water during extraction without degradation. However, the pyridine nitrogen is the weak link regarding moisture.
-
Mechanism: Pyridine is hygroscopic. It will scavenge atmospheric moisture, forming hydrogen-bonded hydrates.
-
The "Sticky Solid" Phenomenon: Upon absorbing water, the crystalline lattice is disrupted, turning the free-flowing powder into a gum or oil. This is a physical change, not necessarily chemical degradation.
-
The Carbonic Acid Risk: Absorbed water reacts with atmospheric CO₂ to form carbonic acid (
). While weak, prolonged exposure creates a local acidic environment ( ) on the surface of the solid. Over months, this can catalyze the removal of the Boc group (which typically requires ), leading to slow decomposition.
Oxidative Stability (Air Sensitivity)
-
Pyridine Ring: Generally stable to molecular oxygen. However, long-term exposure to air and light can lead to the slow formation of Pyridine N-oxide . This is often observed as a color shift from white to yellow/orange.
-
Aminomethyl Group: The methylene protons are "benzylic" to the pyridine ring. While the Boc group reduces the electron density of the amine, radical oxidation at this methylene position is a theoretical risk under intense UV light or in the presence of radical initiators, though rare in standard storage.
Thermal Stability
-
Solid State: Stable up to its melting point (80–85 °C).
-
In Solution: Stable in boiling neutral solvents (e.g., Toluene, THF).
-
Deprotection Threshold: Thermal cleavage of the Boc group (thermolysis) generally requires temperatures
in the absence of acid.[1] Therefore, standard drying protocols (e.g., vacuum oven) are safe.
Handling & Storage Protocols
To maintain purity
Storage Decision Tree
Figure 2: Workflow for storage and quality assessment.
Protocol 1: Standard Storage (Recommended)
-
Container: Amber glass vial with a Teflon-lined cap (to prevent moisture ingress and light exposure).
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
-
Temperature: Refrigeration (
) is sufficient; is optimal for storage months. -
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).
Protocol 2: Handling in Air
-
Weighing out the solid in air is acceptable if completed within 15 minutes.
-
Do not leave the stock bottle open.
-
If the compound appears clumpy, dry it in a vacuum oven at
for 2 hours before weighing to ensure mass accuracy (removing absorbed water).
Experimental Validation & QC
Every researcher should validate the integrity of their reagent before committing it to a high-value synthesis.
QC Check: 1H NMR Assessment
Dissolve ~5 mg in
-
Boc Signal: Look for a sharp singlet at
(9H). -
Pyridine Signals: Look for the characteristic AA'BB' or similar pattern for 4-substituted pyridine at
and . -
Degradation Indicators:
-
Loss of Boc: Disappearance of the 1.45 ppm singlet; appearance of broad amine peaks.
-
N-Oxide: Downfield shift of the pyridine protons (typically shifting from ~8.5 to ~8.2 ppm due to shielding/deshielding effects of the N-O dipole).
-
Water:[1] Sharp peak at 1.56 ppm (in
) indicates moisture absorption.
-
Purification of Degraded Material
If the compound has yellowed or become sticky:
-
Dissolve the crude material in minimal Ethyl Acetate.
-
Wash with saturated aqueous
(removes traces of acid/salts). -
Dry the organic layer over
. -
Concentrate and recrystallize from Hexanes/Ethyl Acetate (or simply trituratem with cold hexanes).
References
-
Organic Chemistry Portal. Boc Protecting Group Stability and Cleavage Mechanisms. Available at: [Link]
Sources
Methodological & Application
An In-Depth Guide to the Boc Protection of 4-(Aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly valued for its role in peptide synthesis and the development of complex pharmaceutical agents. Its widespread application is due to the simplicity of its introduction, its stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal. This guide provides a comprehensive protocol for the Boc protection of 4-(aminomethyl)pyridine, a valuable building block in medicinal chemistry.
Core Principles of Boc Protection
The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively masks the nucleophilicity and basicity of the amine.[1] This protection allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1]
A key feature of the Boc group is its orthogonality to other common protecting groups. For instance, it remains stable under the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and is resistant to the catalytic hydrogenation conditions used for removing the Cbz (benzyloxycarbonyl) group.[1] This orthogonality is crucial in multi-step syntheses.[1]
Reaction Mechanism
The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This forms a tetrahedral intermediate.[2] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[3] This leaving group subsequently breaks down into carbon dioxide gas and tert-butanol.[3]
Caption: Boc protection of 4-(aminomethyl)pyridine.
Experimental Protocol
This protocol details a standard procedure for the Boc protection of 4-(aminomethyl)pyridine.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | 1.0 g | 9.25 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 2.22 g | 10.17 (1.1 eq) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.4 mL | 10.17 (1.1 eq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)pyridine (1.0 g, 9.25 mmol) in dichloromethane (DCM, 20 mL). Stir the solution at room temperature until the amine is completely dissolved.
-
Base Addition: To the stirred solution, add triethylamine (1.4 mL, 10.17 mmol, 1.1 eq). The base is crucial for neutralizing the proton released from the amine during the reaction, driving the equilibrium towards product formation.[4]
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (2.22 g, 10.17 mmol, 1.1 eq) portion-wise to the reaction mixture. The addition should be done carefully as the reaction can be exothermic and produce carbon dioxide gas.[3]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), water (20 mL), and brine (20 mL). The bicarbonate wash removes any unreacted Boc anhydride and acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-(aminomethyl)pyridine.[5]
Caption: Experimental workflow for Boc protection.
Characterization of N-Boc-4-(aminomethyl)pyridine
The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the pyridine ring protons, as well as the methylene protons adjacent to the nitrogen.
-
¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon of the carbamate around 156 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the mass of the protected amine.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient amount of Boc anhydride or base. | Add an additional portion of (Boc)₂O and base and continue monitoring the reaction. |
| Low reaction temperature. | Gently warm the reaction mixture to 30-40°C. | |
| Formation of Side Products | Reaction of the pyridine nitrogen. | While the aminomethyl group is significantly more nucleophilic, prolonged reaction times or higher temperatures could lead to side reactions. Ensure the reaction is monitored and stopped upon completion. |
| Double Boc protection (di-Boc). | This is generally not observed with primary amines under these conditions. | |
| Low Yield after Purification | Product loss during work-up. | Ensure complete extraction of the product from the aqueous layers. |
| Inefficient chromatographic separation. | Optimize the eluent system for column chromatography. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a solid that can cause respiratory irritation. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a corrosive and flammable liquid.
This detailed protocol provides a robust and reliable method for the Boc protection of 4-(aminomethyl)pyridine, a critical step in the synthesis of various pharmaceutical compounds.
References
- CN102936220B - BOC protection method for aminopyridine - Google P
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (URL: [Link])
- CN102936220A - BOC protection method for aminopyridine - Google P
-
Amine Boc protection-Mechanism and Reaction Setup - YouTube. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
-
Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])
-
Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer - American Chemical Society. (URL: [Link])
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem. (URL: [Link])
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (URL: [Link])
-
Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
-
Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])
-
4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
using 4-(Boc-aminomethyl)pyridine as a linker in drug design
Application Note: Strategic Utilization of 4-(Boc-aminomethyl)pyridine in Medicinal Chemistry
Introduction: The Pyridine "Solubility Switch"
In modern drug design, particularly within Fragment-Based Drug Discovery (FBDD) and PROTAC development, optimizing the lipophilicity-solubility balance is paramount. 4-(Boc-aminomethyl)pyridine (CAS 111080-65-0) serves as a critical building block for installing a semi-rigid, pH-responsive pyridine motif.[1]
Unlike flexible alkyl linkers, the pyridine ring provides structural rigidity and acts as a bioisostere for phenyl groups, significantly lowering LogD at physiological pH due to the basicity of the pyridine nitrogen (pKa ~5.2). This Application Note details the specific protocols for handling, deprotecting, and coupling this reagent to maximize yield and ensure reproducibility.
Molecule Profile & Physicochemical Properties
| Property | Value | Design Implication |
| CAS Number | 111080-65-0 | Standard identifier for procurement.[1][2] |
| Molecular Weight | 208.26 g/mol | Low MW fragment, ideal for FBDD.[1] |
| Appearance | White to off-white solid | Stable solid vs. the hygroscopic free amine liquid.[1] |
| pKa (Pyridine N) | ~5.2 | Protonates in acidic lysosomes/tumors; improves solubility.[1] |
| pKa (Amine) | ~9.6 (after deprotection) | Primary attachment point for amide/reductive couplings.[1] |
| LogP (Predicted) | ~1.4 (Boc-protected) | Lipophilic enough for standard silica chromatography.[1] |
Strategic Design: Why Use This Linker?
The decision to employ a 4-aminomethylpyridine linker over a standard benzylamine or alkyl chain is driven by three factors:
-
The "LogD Switch": At neutral pH (7.4), the pyridine is largely uncharged. However, in acidic microenvironments (hypoxic tumors) or during gastric absorption (pH < 5), the pyridine nitrogen protonates. This drastically reduces LogD, enhancing aqueous solubility without permanently compromising membrane permeability.[1]
-
Pi-Stacking Interactions: The electron-deficient pyridine ring can engage in edge-to-face
-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein's binding pocket, often distinct from electron-rich phenyl rings.[1] -
Handling & Purity: The free base, 4-(aminomethyl)pyridine, is hygroscopic and prone to forming carbamates with atmospheric CO
.[1] The Boc-protected variant allows researchers to perform antecedent chemical modifications on other parts of the molecule or purify the intermediate easily on silica gel before releasing the reactive amine.
Decision Logic: Linker Selection
Experimental Protocols
The following protocols are optimized to address the specific challenge of this molecule: managing the basicity of the pyridine ring during deprotection.
Protocol A: HCl Deprotection (Isolation of Solid Salt)
Best for: Large scale (>100 mg) and when a stable, storable solid intermediate is desired.
Mechanism: Cleavage of the tert-butyl carbamate yields the amine. The presence of excess HCl protonates both the primary amine and the pyridine nitrogen, resulting in a dihydrochloride salt.
-
Dissolution: Dissolve 4-(Boc-aminomethyl)pyridine (1.0 equiv) in 1,4-dioxane (5 mL/mmol).
-
Note: Methanol can be used as a co-solvent if solubility is poor, but it may retard precipitation.[1]
-
-
Acidification: Add 4M HCl in 1,4-dioxane (4.0 - 5.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (10% MeOH/DCM) will show the disappearance of the high Rf spot.
-
-
Isolation: The product often precipitates as a white solid.[1]
-
Yield: Expect quantitative yield of 4-(aminomethyl)pyridine dihydrochloride .
Protocol B: TFA Deprotection (Solution Phase Use)
Best for: Small scale (<50 mg) or immediate use in coupling reactions.
-
Dissolution: Dissolve substrate in DCM (10 mL/mmol).
-
Acidification: Add Trifluoroacetic Acid (TFA) (ratio 1:4 v/v TFA:DCM).
-
Reaction: Stir at RT for 1 hour.
-
Work-up (Critical Step):
-
Concentrate in vacuo to remove excess TFA.[1]
-
Scavenging: The residue is the TFA salt.[5] To free-base, dissolve in DCM and wash with saturated aqueous NaHCO
.[1] -
Caution: The pyridine is water-soluble.[1][6] Do not use dilute acid washes.[1] Perform multiple extractions with DCM or CHCl
/iPrOH (3:1) to ensure the polar pyridine is recovered from the aqueous phase. -
Dry over Na
SO and concentrate.
-
Protocol C: Amide Coupling (Attaching the Linker)
Context: Coupling the deprotected 4-aminomethylpyridine to a carboxylic acid core (e.g., for PROTAC synthesis).
-
Activation: Dissolve the Carboxylic Acid Core (1.0 equiv) in anhydrous DMF.
-
Reagents: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.
-
Why DIPEA? You need enough base to neutralize the acid and the dihydrochloride salt of the amine if using Protocol A.
-
-
Addition: Add the 4-(aminomethyl)pyridine (salt or free base) (1.1 equiv).
-
Purification: Dilute with EtOAc, wash with brine (3x) to remove DMF. Purify via flash chromatography.
Workflow Visualization
Troubleshooting & Expert Tips
-
Problem: Low Yield after Extraction.
-
Cause: The free base of 4-aminomethylpyridine is highly polar and water-soluble.[1]
-
Solution: When neutralizing the salt, saturate the aqueous layer with NaCl (brine) and use a more polar organic solvent for extraction, such as 10% MeOH in DCM or Chloroform.
-
-
Problem: Oily TFA Salts.
-
Problem: Regioselectivity.
-
Insight: If your core molecule has other nucleophiles, ensure they are protected.[1] The aminomethyl group is a primary amine and highly nucleophilic; it will outcompete anilines or secondary amines in coupling reactions.
-
References
-
PubChem. (2025).[1] Compound Summary: 4-Pyridinemethanamine (CAS 111080-65-0).[1] National Library of Medicine.[1] [Link]
-
Troup, R. I., et al. (2020).[1][] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312.[1][] [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard text for Boc deprotection conditions).
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on Pyridine vs Phenyl properties).
Sources
- 1. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(boc-aminomethyl)pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(Boc-aminomethyl)pyridine
Introduction: The Strategic Importance of the Pyridyl Moiety in Modern Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug discovery. The ability to form carbon-carbon bonds to the pyridine ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-(Boc-aminomethyl)pyridine in Suzuki-Miyaura cross-coupling reactions. We will explore its application as both a boronic acid equivalent and as a halide/triflate coupling partner, providing in-depth mechanistic insights, optimized protocols, and practical troubleshooting advice. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl functionality ensures compatibility with a wide range of reaction conditions and allows for late-stage deprotection to reveal the primary amine, a key functional group for further derivatization.
Mechanistic Insights: Navigating the Catalytic Cycle with Pyridyl Substrates
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophilic coupling partner.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
However, the presence of the pyridine nitrogen introduces specific challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] This is particularly pronounced with 2-substituted pyridines, but can also be a factor with 4-substituted pyridines. The choice of ligand, base, and solvent is therefore critical to mitigate these effects and ensure efficient catalysis.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 1: 4-(Boc-aminomethyl)pyridine as the Nucleophilic Coupling Partner
In this scenario, a derivative of 4-(Boc-aminomethyl)pyridine, such as a boronic acid or a trifluoroborate salt, is coupled with an aryl or heteroaryl halide/triflate. The use of potassium (Boc-aminomethyl)trifluoroborate offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid.
Optimized Protocol: Coupling of Potassium 4-(Boc-aminomethyl)phenyltrifluoroborate with Aryl Chlorides
This protocol is adapted from the work of Molander and Shin, who developed a robust method for the coupling of aminomethyltrifluoroborates.[7][8]
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the catalytic species, preventing catalyst deactivation.[5][9] |
| Base | K₂CO₃ or Cs₂CO₃ (3 equivalents) | A moderately strong inorganic base that is effective in the transmetalation step without promoting significant side reactions. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.[10] |
| Temperature | 80-100 °C | Sufficient to promote the reaction without causing decomposition of the starting materials or catalyst. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and the phosphine ligand. |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), potassium 4-(Boc-aminomethyl)phenyltrifluoroborate (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.05 mmol) and SPhos (0.10 mmol) in toluene (2 mL). Add this solution to the reaction vial.
-
Solvent Addition: Add toluene (6 mL) and deionized water (2 mL) to the reaction vial.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the vial in a preheated oil bath at 85 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Part 2: 4-(Boc-aminomethyl)pyridine as the Electrophilic Coupling Partner
In this approach, a halogenated or triflated 4-(Boc-aminomethyl)pyridine is coupled with an aryl or heteroaryl boronic acid or ester. This is a common strategy for the synthesis of 4-arylpyridines.
Optimized Protocol: Coupling of 4-(Boc-aminomethyl)-2-chloropyridine with Phenylboronic Acid
This protocol is a general procedure based on established methods for the Suzuki-Miyaura coupling of pyridyl halides.
Table 2: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. Pd(dppf)Cl₂ is often more effective for challenging substrates like heteroaryl chlorides. |
| Ligand | (If using Pd(dppf)Cl₂) None required | dppf is a bidentate phosphine ligand that stabilizes the palladium center. |
| Base | K₃PO₄ or Na₂CO₃ (2-3 equivalents) | The choice of base can be critical; K₃PO₄ is often effective for heteroaryl couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Dioxane is a common solvent for Suzuki reactions. DMF can be beneficial for less reactive chlorides but can be difficult to remove.[10] |
| Temperature | 90-110 °C | Higher temperatures are often required for the coupling of less reactive aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst deactivation. |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add 4-(Boc-aminomethyl)-2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the vial.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Seal the vial and degas the mixture.
-
Reaction: Heat the reaction at 100 °C for 16 hours.
-
Work-up and Purification: Follow the same procedure as described in Part 1.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to troubleshooting common problems encountered when using 4-(Boc-aminomethyl)pyridine in Suzuki-Miyaura couplings.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Catalyst inhibition by pyridine nitrogen | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and the reaction mixture.[11]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).- Increase the ligand to palladium ratio to favor the formation of the active catalytic species.- Consider using a more electron-rich and bulky ligand (e.g., Buchwald ligands).[9] |
| Protodeboronation | - Presence of excess water- Base is too strong or reaction temperature is too high | - Use anhydrous solvents if possible, or minimize the amount of water.- Switch to a milder base.- Lower the reaction temperature and increase the reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a more stable catalyst system or a lower reaction temperature. |
| Formation of Impurities | - Side reactions due to high temperature- Impure starting materials | - Lower the reaction temperature.- Purify starting materials before use.- Consider using a different catalyst system that is more selective. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of 4-(Boc-aminomethyl)pyridine, enabling the synthesis of a diverse range of valuable compounds for drug discovery and materials science. By understanding the underlying mechanism, optimizing reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively utilize this important transformation. The protocols and insights provided in this application note serve as a comprehensive guide to successfully employing 4-(Boc-aminomethyl)pyridine in this critical C-C bond-forming reaction.
References
-
Molander, G. A.; Shin, I. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Org. Lett.2011 , 13 (15), 3956–3959. [Link]
-
Cazorla, C.; Ceballos, S.; Trujillo, C.; Martín-Matute, B. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chem. Eur. J.2021 , 27 (45), 11549-11575. [Link]
-
Kitano, Y.; Arisawa, M. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem. Pharm. Bull.2025 , 73 (4), 327-335. [Link]
-
Ahmad, S.; Ali, A.; Parveen, H.; Alam, M.; Hassan, M. I. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank2021 , 2021(4), M1287. [Link]
-
The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 March 2025. [Link]
-
El-Faham, A.; El-Mekkawy, H. I.; Al-Otaibi, E. A.; Abdel-Megeed, R. M. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. J. Saudi Chem. Soc.2017 , 21, S431-S439. [Link]
-
Molander, G. A.; Shin, I. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Org. Lett.2011 , 13 (15), 3956-3959. [Link]
-
Fors, B. P.; Kratt, K. A.; Strieter, E. R.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2012 , 134 (17), 7492–7501. [Link]
-
Friščić, T.; Fábián, L.; Jones, W. The Suzuki−Miyaura Reaction under Mechanochemical Conditions. Org. Process Res. Dev.2007 , 11 (4), 736–741. [Link]
-
Scott, J. S.; et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2017 , 8, 466-476. [Link]
-
Fors, B. P.; Kratt, K. A.; Strieter, E. R.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2012 , 134 (17), 7492-7501. [Link]
-
Roughley, S. D.; Jordan, A. M. The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016, pp 1-36. [Link]
-
Aslam, M.; et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J. Iran. Chem. Soc.2022 , 19, 2393–2405. [Link]
- Daugulis, O.; Zaitsev, V. G. Use of N-oxide compounds in coupling reactions. US20080132698A1, issued June 5, 2008.
-
Hazarika, P.; Deka, D. C. Formation of biaryl compounds in the suzuki cross coupling reaction. Catal. Commun.2012 , 27, 129-133. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Rahim, F.; et al. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules2021 , 26(11), 3169. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results for Suzuki. [Link]
-
Fors, B. P.; Kratt, K. A.; Strieter, E. R.; Buchwald, S. L. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. J. Am. Chem. Soc.2012 , 134(17), 7492-501. [Link]
-
Liu, Y.; et al. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nat. Commun.2022 , 13, 4574. [Link]
-
Gazvoda, M.; et al. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. J. Org. Chem.2019 , 84(18), 11637-11649. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Peptidomimetics Using Pyridine Scaffolds
Abstract
This application note provides a comprehensive technical guide for the synthesis of peptidomimetics incorporating pyridine scaffolds. Pyridine rings offer unique advantages over traditional phenyl-based scaffolds, including enhanced water solubility, specific hydrogen-bonding capabilities, and tunable pi-stacking interactions. This guide details three distinct synthetic protocols: (1) Iterative Amide Coupling for Oligopyridylamides, (2) Modular Cross-Coupling for Terpyridine Scaffolds, and (3) Multicomponent Reactions (MCR) for Library Generation. We address critical challenges such as the reduced nucleophilicity of aminopyridines and provide optimized conditions for solid-phase and solution-phase assembly.
Introduction: The Pyridine Advantage
In the design of peptidomimetics, particularly those targeting large surface area protein-protein interactions (PPIs) like p53-MDM2 or Bcl-xL-Bak, the scaffold's rigidity and surface chemistry are paramount. While terphenyl scaffolds have been the gold standard for mimicking
Why Pyridine?
-
Solubility: The nitrogen atom in the pyridine ring lowers
compared to benzene, improving bioavailability. -
Conformational Control: The dipole moment and potential for intramolecular hydrogen bonding (e.g., between the pyridine nitrogen and an adjacent amide proton) can pre-organize the mimetic into a bioactive conformation.
-
Interaction Potential: The pyridine nitrogen can serve as a specific H-bond acceptor for residues in the target protein's binding pocket.
Strategic Scaffolding: Topology and Design
The substitution pattern of the pyridine ring dictates the secondary structure it mimics.
| Scaffold Type | Substitution Pattern | Structural Mimicry | Key Application |
| Oligopyridylamides | 2,6-diamino/dicarboxy | Disrupting PPIs (e.g., amyloid aggregation) | |
| Terpyridines | 2,6-linked rings | Bcl-xL/Bax inhibition | |
| Simple Pyridines | 3,5-disubstituted | Constraining peptide loops |
Visualizing the Design Workflow
The following diagram outlines the decision matrix for selecting the appropriate pyridine scaffold based on the target secondary structure.
Figure 1: Decision tree for selecting pyridine scaffolds based on structural requirements.
Detailed Protocols
Protocol A: Synthesis of Oligopyridylamides (Alpha-Helix Mimetics)
Challenge: The primary amine on a pyridine ring (aminopyridine) is significantly less nucleophilic than a standard aniline or alkyl amine due to the electron-withdrawing nature of the ring nitrogen. Standard coupling (EDC/HOBt) often fails.
Mechanism: We utilize acid chlorides or high-activity uronium salts (HATU) combined with specific bases to drive the reaction.
Materials
-
Monomers: 2-amino-6-picoline derivatives or 2,6-diaminopyridine derivatives.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: 2,4,6-Collidine (Sym-collidine) or DIPEA.
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure
-
Resin Loading (Solid Phase):
-
Use Rink Amide MBHA resin (0.5 mmol/g loading).
-
Swell resin in DCM for 20 min, then DMF for 20 min.
-
Deprotect Fmoc group: 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
-
Activation of Pyridine Building Block:
-
Dissolve Fmoc-protected aminopyridine carboxylic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
-
Add 2,4,6-Collidine (6.0 eq). Note: Collidine is preferred over DIPEA for difficult couplings involving heteroaromatics to minimize racemization and improve yield.
-
Pre-activate for 2 minutes.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate (shake, do not stir magnetically) for 4–6 hours at room temperature. Standard 1-hour couplings are insufficient for aminopyridines.
-
Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >98% conversion.
-
-
Monitoring:
-
Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note that aminopyridines may give false negatives/positives; micro-cleavage and LCMS analysis is the gold standard here.
-
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min.
-
-
Cleavage:
-
Treat resin with TFA/TIPS/H2O (95:2.5:2.[1]5) for 2 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Modular Assembly of Terpyridines via Suzuki-Miyaura Coupling
Context: For scaffolds requiring direct aryl-aryl bonds (mimicking the rigid backbone of terphenyls), we use palladium-catalyzed cross-coupling.
Workflow Diagram:
Figure 2: Suzuki-Miyaura coupling cycle for terpyridine assembly.
Step-by-Step Procedure
-
Reagents:
-
Halogen Partner: 2,6-dibromopyridine derivative.
-
Boron Partner: Pyridine-3-boronic acid pinacol ester (functionalized with amino acid side chains).
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).
-
Base: 2M aqueous Na2CO3 or K3PO4.
-
Solvent: DME/Water/Ethanol (7:3:2) or Dioxane/Water.
-
-
Reaction Setup:
-
Degas solvents thoroughly with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction.
-
Combine Halogen partner (1 eq), Boron partner (2.2 eq for double coupling), and Base (4 eq) in a microwave vial.
-
Add Catalyst last under an inert atmosphere.
-
-
Execution:
-
Microwave: Heat to 100°C for 30 minutes.
-
Thermal: Reflux at 90°C for 12–16 hours.
-
-
Workup:
-
Filter through a Celite pad to remove Palladium black.
-
Extract with Ethyl Acetate.
-
Purify via Flash Chromatography (Silica, Hexane/EtOAc gradient). Pyridines often streak; add 1% Triethylamine to the eluent.
-
Protocol C: Multicomponent Ugi Reaction (Diversity Oriented)
Context: Rapidly generating libraries of peptidomimetics with a central pyridine core.
Materials
-
Amine: Resin-bound amine or solution-phase primary amine.
-
Aldehyde: 2-Pyridinecarboxaldehyde (or substituted variants).
-
Acid: N-Boc amino acid or carboxylic acid.[1]
-
Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide.
Step-by-Step Procedure
-
Pre-formation of Imine:
-
Mix Amine (1.0 eq) and Pyridinecarboxaldehyde (1.0 eq) in Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol).
-
Stir for 2 hours at room temperature to form the imine. TFE accelerates this step and stabilizes the imine.
-
-
Addition of Components:
-
Add Carboxylic Acid (1.0 eq) and Isocyanide (1.0 eq).
-
-
Reaction:
-
Stir at room temperature for 24 hours.
-
-
Purification:
-
Evaporate solvent.
-
Redissolve in DCM and wash with saturated NaHCO3 and 1M HCl (carefully, to avoid hydrolyzing the amide).
-
Purify via HPLC.
-
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Expert Solution |
| Low Yield in Amide Coupling | Poor nucleophilicity of aminopyridine. | Switch to POCl3 activation (make acid chloride in situ) or use HOAt additive. Increase temperature to 50°C. |
| Palladium Poisoning | Pyridine nitrogen coordinating to Pd.[1] | Use Pd(OAc)2 / S-Phos or bulky phosphine ligands that outcompete the pyridine nitrogen. |
| Solubility Issues | Pyridine stacking / aggregation. | Incorporate solubilizing tails (e.g., PEG chains) or use TFE (Trifluoroethanol) as a co-solvent to disrupt aggregation. |
| Racemization | Over-activation of amino acid. | Use Collidine instead of DIPEA/TEA. Maintain temperature < 0°C during activation step. |
Quantitative Data Summary: Scaffold Comparison
| Feature | Terphenyl | Oligopyridylamide | Terpyridine |
| Water Solubility | Low (< 10 µM) | High (> 100 µM) | Moderate (~50 µM) |
| Synthetic Steps | 5–7 | 3–5 (Solid Phase) | 4–6 |
| Rotational Freedom | Restricted | Semi-rigid | Rigid |
| H-Bond Acceptors | 0 | 3+ (Amides + Pyridines) | 3 (Pyridines) |
References
-
Solid-Phase Synthesis of Peptidomimetics
- Review on solid-phase strategies including heterocycle incorpor
-
Source:
-
Oligopyridylamides as Alpha-Helix Mimetics
- Design and synthesis of ADH-31 and rel
-
Source:
-
Modular Synthesis of Teraryl Mimetics
-
Use of pyridine boronic acids for sequential cross-coupling.[2]
-
Source:
-
-
Pyridine Scaffold Design
- Synthesis of 2,3',6',3''-terpyridine scaffolds.
-
Source:
-
Ugi Reactions with Pyridines
- Multicomponent reactions for peptidomimetic diversity.
-
Source:
Sources
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Featuring Side Chains of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Boronic Acids from 4-(Boc-aminomethyl)pyridine
This Application Note is designed for researchers in medicinal chemistry and process development. It details the direct conversion of 4-(Boc-aminomethyl)pyridine to its boronic acid derivative, specifically focusing on the Iridium-Catalyzed C-H Borylation method. This approach avoids the need for pre-halogenated precursors, offering a high atom-economy route for late-stage functionalization.
Abstract & Strategic Overview
The conversion of 4-(Boc-aminomethyl)pyridine to its boronic acid analog is a critical transformation in the synthesis of complex pharmaceutical scaffolds. While traditional methods rely on lithium-halogen exchange of brominated precursors, this protocol focuses on the Direct Iridium-Catalyzed C-H Borylation . This method allows for the direct installation of a boronate ester moiety onto the pyridine ring, typically favoring the sterically accessible 2-position (alpha to nitrogen).
Key Challenges:
-
Catalyst Poisoning: The pyridine nitrogen lone pair can coordinate to the Iridium center, inhibiting catalytic activity.
-
Regioselectivity: Distinguishing between the 2- and 3-positions on the pyridine ring.
-
Boc-Stability: Maintaining the integrity of the acid-labile tert-butoxycarbonyl (Boc) group during workup.
Target Product: (4-((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)boronic acid (primary isomer).
Reaction Mechanism & Logic
The transformation relies on an Iridium(I)/Iridium(III) catalytic cycle driven by the steric environment of the substrate.
Mechanistic Pathway (Ir-Catalyzed C-H Borylation)[1][2]
-
Pre-catalyst Activation: The air-stable precursor
reacts with the ligand (dtbpy) and to form the active tris(boryl)iridium(III) species. -
Oxidative Addition: The active catalyst undergoes C-H activation at the most sterically accessible C-H bond of the pyridine. For 4-substituted pyridines, the 2-position is sterically preferred (meta to the bulky 4-substituent) over the 3-position (ortho to the substituent).
-
Reductive Elimination: The aryl-boron bond is formed, releasing the borylated product and regenerating the Ir-H species.
Visualization: Catalytic Workflow
The following diagram illustrates the logical flow from starting material to the isolated boronic acid.
Figure 1: Workflow for the Ir-catalyzed conversion of 4-(Boc-aminomethyl)pyridine to boronic acid.
Experimental Protocol
Method A: Direct Iridium-Catalyzed C-H Borylation (Recommended)
This method is preferred for its atom economy and ability to use non-halogenated starting materials.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role | CAS No. |
| 4-(Boc-aminomethyl)pyridine | 1.0 | Substrate | Variable |
| Bis(pinacolato)diboron ( | 1.0 - 1.2 | Boron Source | 73183-34-3 |
| 1.5 mol% | Pre-catalyst | 12148-71-9 | |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 3.0 mol% | Ligand | 72914-19-3 |
| THF or MTBE | Solvent | Anhydrous | 109-99-9 |
Step-by-Step Procedure
1. Catalyst Preparation (Glovebox or Schlenk Line):
-
In a dry 20 mL vial equipped with a magnetic stir bar, weigh out
(1.5 mol%) and dtbpy (3.0 mol%). -
Add anhydrous THF (concentration ~0.5 M relative to substrate).
-
Stir at room temperature for 5–10 minutes until the solution turns a deep brown/red color, indicating formation of the active catalytic species.
2. Reaction Assembly:
-
Add
(1.0 equiv) to the catalyst solution. Stir for 2 minutes. -
Add 4-(Boc-aminomethyl)pyridine (1.0 equiv).
-
Seal the vial with a Teflon-lined cap.
3. Heating & Monitoring:
-
Heat the reaction mixture to 80°C in an oil bath or heating block.
-
Time: 4–16 hours.
-
Monitor: Check conversion by GC-MS or LC-MS. The product will appear as the Pinacol Ester (M+126 mass shift from starting material).
-
Note: If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).
-
4. Workup (Pinacol Ester Isolation):
-
Cool to room temperature.[3]
-
Concentrate the solvent in vacuo.
-
Purification: Pass the residue through a short pad of silica gel (eluting with EtOAc/Hexane) to remove the catalyst.
-
Result: 4-(Boc-aminomethyl)pyridine-2-boronic acid pinacol ester.
Step 5: Hydrolysis to Free Boronic Acid (Optional)
Pinacol esters are often used directly in Suzuki couplings. If the free acid is required, use this mild oxidative cleavage to preserve the Boc group.
-
Dissolve the pinacol ester in Acetone/Water (4:1).
-
Add NaIO
(3.0 equiv) and NH OAc (3.0 equiv). -
Stir at room temperature for 12–24 hours.
-
Extract with EtOAc. The boronic acid may remain in the aqueous phase if pH is high; adjust to pH ~5-6 carefully (avoid removing Boc) and extract.
-
Concentrate to obtain the free boronic acid.
Method B: Lithium-Halogen Exchange (Alternative)
Use this method only if starting from 2-bromo-4-(Boc-aminomethyl)pyridine .
-
Cool: Dissolve starting bromide in anhydrous THF and cool to -78°C .
-
Exchange: Add n-BuLi (1.1 equiv) dropwise.
-
Critical: Requires 2.2 equiv if the NH proton is not protected (1 eq to deprotonate NH, 1 eq for Li-Hal exchange). Alternatively, use i-PrMgCl for milder exchange.
-
-
Quench: Add Triisopropyl borate (1.5 equiv) at -78°C.
-
Hydrolysis: Warm to RT and quench with aqueous NH
Cl.
Quality Control & Validation
Every batch must be validated to ensure the Boron is installed on the ring and the Boc group is intact.
| Test | Expected Result | Troubleshooting |
| LC-MS | M+H peak corresponding to Boronic Acid (or ester). | If M+H is missing, check for protodeboronation (instability). |
| Disappearance of one aromatic proton signal. Shift in remaining signals. | Use D | |
| Single peak at ~30 ppm (Ester) or ~28 ppm (Acid). | Multiple peaks indicate boroxine formation or decomposition. |
References
-
General Ir-Catalyzed Borylation: Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." J. Am. Chem. Soc.2002 , 124, 390. Link
-
Pyridine Borylation Specifics: Boller, T. M., et al. "Iridium-Catalyzed C-H Borylation of Pyridines."[1][2] J. Am. Chem. Soc.[3]2005 , 127, 1063. Link
-
Regioselectivity in Heterocycles: Sadler, S. A., et al. "Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation."[3] J. Org.[3][4] Chem.2011 , 76, 1408. Link
-
Pinacol Cleavage Protocol: Yuen, A. K. L., et al. "Mild Hydrolysis of Boronic Esters." Tetrahedron Lett.[4]2005 , 46, 7899. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of 4-(Aminomethyl)pyridine
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides an in-depth exploration of the trifluoroacetic acid (TFA)-mediated deprotection of tert-butoxycarbonyl (Boc)-protected 4-(aminomethyl)pyridine. Our goal is to combine robust scientific principles with practical, field-tested advice to help you navigate this common but nuanced transformation successfully.
Introduction: The Strategic Unveiling of an Amine
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions and its clean, efficient removal under acidic treatment. The deprotection of Boc-4-(aminomethyl)pyridine using trifluoroacetic acid (TFA) is a classic example of this strategy. However, the presence of two basic nitrogen centers—the primary aminomethyl group and the pyridine ring nitrogen—requires a clear understanding of the reaction's mechanics to ensure high yield and purity.
This guide will walk you through the reaction mechanism, provide detailed protocols, and address common troubleshooting scenarios in a practical Q&A format.
Reaction Mechanism: An Acid-Driven Cascade
The removal of the Boc group with a strong acid like TFA is a straightforward yet elegant process involving a three-step cascade.[1][2]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by TFA. This activation step makes the carbonyl carbon more electrophilic.[1][2]
-
C-O Bond Cleavage: The activated intermediate undergoes cleavage of the tertiary C-O bond, releasing the highly stable tert-butyl carbocation. This cation is typically quenched by deprotonation to form isobutylene gas or by reacting with any available nucleophiles.[2]
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free primary amine.[1][2]
Due to the strongly acidic environment, both the newly liberated aminomethyl group and the pyridine ring nitrogen will be protonated, yielding the 4-(aminomethyl)pyridinium bis(trifluoroacetate) salt as the final product in the reaction mixture.
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocols and Workflows
Executing this reaction successfully hinges on careful attention to stoichiometry, solvent choice, and the post-reaction work-up, which must be tailored to whether the final desired product is the TFA salt or the free amine.
Recommended Protocol: TFA Deprotection in Dichloromethane (DCM)
This protocol is a reliable starting point for the complete removal of the Boc group.
Materials & Reagents:
-
Boc-4-(aminomethyl)pyridine
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with stir bar
-
Ice bath (optional, for controlling exotherm)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Boc-4-(aminomethyl)pyridine in DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
TFA Addition: While stirring, add TFA to the solution. A common and effective approach is to use a 1:1 (v/v) mixture of DCM and TFA.[3][4] For less sensitive substrates, neat TFA can also be used.[1]
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-3 hours.[4][5]
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), staining with ninhydrin to visualize the appearance of the free amine product.
-
Work-Up: Choose the appropriate work-up based on your desired final product (see workflow diagram and descriptions below).
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Notes |
| Substrate Conc. | 0.1 - 0.5 M in DCM | Balances reaction rate and solubility. Higher concentrations can be used but may require cooling upon TFA addition. |
| TFA (v/v % in DCM) | 20% - 50% (or neat TFA) | 20-25% TFA is sufficient for most deprotections and minimizes excess acid.[4][5] 50% or neat TFA ensures rapid and complete reaction. |
| Temperature | 0 °C to Room Temp. | The reaction is typically run at room temperature.[5] Initial cooling can manage any exotherm from mixing acid and solvent. |
| Reaction Time | 1 - 4 hours | Monitor by TLC. Most reactions are complete within 2 hours.[4] Over-exposure is rarely problematic for this specific molecule. |
Experimental Workflow: Isolating the Product
The choice of work-up is critical and depends entirely on the requirements of your next synthetic step.
Caption: Work-up pathways for product isolation.
-
Pathway A (Isolating the TFA Salt): This is the most direct method. The resulting amine salt is often used directly in subsequent reactions, such as amide couplings, where a base is added in situ.[3] Removing all residual TFA is crucial; co-evaporation with a solvent like toluene or DCM helps to azeotropically remove the final traces of acid.[3][6]
-
Pathway B (Isolating the Free Amine): This pathway is necessary if the free amine is required for the next step. The reaction mixture is carefully neutralized with an aqueous base. It is critical to ensure the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the pyridinium nitrogen and maximize the recovery of the neutral product into the organic phase.[7]
Troubleshooting Guide & FAQs
Q1: My reaction is sluggish or incomplete after several hours. What's wrong?
Answer:
-
Check Your TFA: Ensure your TFA is not old or contaminated with water, as this can reduce its effective acidity.
-
Increase TFA Concentration: If you started with a lower concentration (e.g., 20% TFA in DCM), increase it to 50% or even use neat TFA. While Boc deprotection is generally fast, substrates can vary.[8]
-
Reaction Time: While most reactions are done in 1-2 hours, some may require longer. Let the reaction run overnight if needed and re-check by TLC.
-
Purity of Starting Material: Impurities in your starting material could be interfering with the reaction. Confirm the purity of your Boc-4-(aminomethyl)pyridine.
Q2: How can I be certain all the excess TFA is removed before my next step?
Answer: Simply using a rotary evaporator is often insufficient to remove the last traces of TFA, which can interfere with subsequent base-sensitive reactions.[6] The most effective method is co-evaporation . After initial concentration, dissolve the residue in a solvent like toluene or DCM and evaporate again. Repeat this process 2-3 times.[3] Drying the resulting salt under high vacuum for several hours is also highly recommended.
Q3: I performed the basic work-up (Pathway B), but my yield is very low. Where did my product go?
Answer: The product, 4-(aminomethyl)pyridine, is a relatively polar molecule with significant water solubility.
-
Check the pH: Your primary suspect is incomplete neutralization. The pyridine nitrogen (pKa ≈ 5.2) and the aminomethyl group (pKa ≈ 9.5) both need to be deprotonated. Ensure the aqueous layer's pH is robustly basic (pH > 10) using a pH meter or pH paper. Saturated sodium bicarbonate (NaHCO₃) may not be basic enough; consider using 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[7]
-
Extraction Solvent: Dichloromethane is a good choice, but if recovery is still low, try multiple extractions (5-6 times). Adding salt (NaCl) to the aqueous layer can also decrease the product's solubility in water and improve extraction efficiency.
Q4: My final product is a sticky oil instead of a solid TFA salt. How can I handle it?
Answer: TFA salts are notoriously difficult to crystallize and often present as oils or gums.[9]
-
Trituration: Try adding a non-polar solvent in which your product is insoluble, such as cold diethyl ether or hexanes. Vigorously stir or sonicate the mixture. This can often crash out the product as a solid.
-
Salt Swap: If a solid is essential, consider converting the TFA salt to an HCl salt. After removing excess TFA, dissolve the residue in a minimal amount of a solvent like methanol and add a solution of HCl in dioxane or diethyl ether. The hydrochloride salt is often more crystalline and easier to handle.[7][9]
Q5: Is there a risk of forming a trifluoroacetylated (TFA-amide) side product?
Answer: This is a common concern in peptide chemistry. While TFA is a carboxylic acid, it is a poor nucleophile and generally does not compete with other coupling partners to form a stable amide under standard deprotection and work-up conditions.[6] The risk becomes slightly higher if you proceed directly to a coupling reaction without removing excess TFA and use a potent activating agent. However, for a standard deprotection of 4-(aminomethyl)pyridine, this side reaction is highly unlikely.
References
- General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry.
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. [Link]
-
Boc Removals with TFA in Peptide Synthesis. Reddit r/chemistry. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. The Royal Society of Chemistry. [Link]
-
Supplementary Information for General Procedure I. The Royal Society of Chemistry. [Link]
-
Boc Deprotection - TFA Examples. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc De-protection. Reddit r/Chempros. [Link]
-
Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides. The Royal Society of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Pyridine Stability in Acidic Deprotection
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering unexpected side reactions during the deprotection of N-tert-butoxycarbonyl (Boc) groups in pyridine-containing substrates.
Executive Summary: The "Oxidation" Anomaly
Standard Boc deprotection conditions (TFA/DCM or HCl/Dioxane) are fundamentally non-oxidative . The pyridine ring is electron-deficient and generally resistant to oxidative degradation under these conditions.[1]
If you observe "pyridine oxidation" (typically identified by an M+16 peak in LC-MS corresponding to the N-oxide), the root cause is rarely the acid itself.[1] Instead, it is almost invariably caused by exogenous oxidants introduced via the solvent system—specifically peroxides present in aged etheral solvents (Dioxane, THF, Et₂O)—or photo-oxidation of electron-rich pyridine derivatives.[1]
This guide provides the diagnostic workflow to distinguish true oxidation from alkylation artifacts and the protocols to eliminate oxidant sources.
Part 1: Diagnostic Hub – Identifying the Impurity
Before altering your synthetic route, confirm the identity of the side product.[1] Pyridine side reactions in acidic media often mimic oxidation.[1]
| Observation (LC-MS) | Likely Identity | Root Cause | Mitigation Strategy |
| M + 16 Da | Pyridine N-Oxide | Peroxides in Dioxane/THF; Air oxidation of electron-rich rings.[1] | Use fresh/inhibitor-free solvents; Add thioether scavengers.[1] |
| M + 56 Da | tert-Butylation | Electrophilic attack by the t-butyl cation on the pyridine ring.[1] | Increase scavenger load (TES, Thioanisole).[1] |
| M + 1 Da | Pyridinium Salt | Incomplete neutralization; stable salt formation.[1] | Use basic resin exchange or rigorous pH adjustment.[1] |
| M + 14/28 Da | Ring Methylation | Reaction with methanol (if used as solvent/quencher) under forcing conditions.[1] | Avoid MeOH in high-temp acid steps.[1] |
Part 2: Root Cause Analysis & Mechanism
The Hidden Oxidant: Solvent Peroxides
The most common vector for unintended pyridine oxidation during deprotection is the use of 1,4-dioxane or THF (tetrahydrofuran) that has accumulated peroxides.
-
Mechanism: Ethers react with atmospheric oxygen to form hydroperoxides.[1] Under acidic conditions (HCl/Dioxane), these peroxides become potent oxygen transfer agents, converting the pyridine nitrogen to the N-oxide.[1]
-
Catalyst: The protonation of the pyridine ring (forming the pyridinium ion) can paradoxically activate the ring toward specific nucleophilic oxidation pathways if electron-donating groups are present.
The "False" Oxidation: tert-Butylation
Users often confuse the tert-butyl adduct (which adds lipophilicity) with oxidation products due to complex NMR shifts.[1] The tert-butyl cation released during deprotection is a "hard" electrophile that can attack the pyridine nitrogen (reversible) or the ring carbons (irreversible, typically at C3/C5 in electron-rich pyridines).
Visualizing the Pathway
The following diagram illustrates the divergent pathways of a Pyridine substrate during Boc deprotection, highlighting where "Oxidation" actually originates.
Figure 1: Mechanistic divergence in pyridine Boc-deprotection. Note that "Oxidation" is driven by solvent impurities (peroxides), while alkylation is driven by the byproduct of the deprotection itself.
Part 3: Optimized Protocols
Protocol A: The "Anoxic" Deprotection (For Oxidation-Sensitive Pyridines)
Use this protocol if you have confirmed M+16 formation or are using electron-rich pyridines (e.g., methoxy- or amino-pyridines).[1]
Reagents:
-
Acid: Trifluoroacetic acid (TFA), fresh bottle (colorless).[1]
-
Solvent: Dichloromethane (DCM), HPLC grade, unstabilized.[1] Avoid Ethers.
-
Scavenger: Thioanisole (acts as both a cation scavenger and a peroxide reducing agent).[1]
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M).
-
Scavenger Addition: Add Thioanisole (5.0 equiv) .
-
Degassing: Sparge the solution with Argon or Nitrogen for 5 minutes to remove dissolved oxygen.
-
Acidification: Cool to 0°C. Add TFA dropwise (final ratio 1:1 to 1:4 v/v TFA:DCM depending on substrate solubility).
-
Reaction: Warm to room temperature under inert atmosphere. Monitor by LC-MS.[1]
-
Workup (Critical):
Protocol B: Peroxide Removal from Dioxane (If HCl/Dioxane is required)
If your synthesis requires HCl conditions (e.g., to form the HCl salt directly), you must ensure the dioxane is peroxide-free.
-
Test: Check solvent with a potassium iodide (KI) starch strip. Any purple coloration indicates peroxides.[1]
-
Mitigation:
Part 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a +16 mass shift, but I used fresh DCM and TFA. What else could it be? A: Check your workup. If you used an oxidative quench (like hypochlorite/bleach) to remove thiols or smell, you likely oxidized the pyridine after the reaction. Also, check if your product is light-sensitive; electron-rich pyridines can undergo photo-oxidation in solution.[1] Store the reaction in the dark.
Q2: Can I use Triethylsilane (TES) instead of Thioanisole? A: TES is excellent for scavenging cations (preventing M+56) but is not a reducing agent for peroxides. If your problem is strictly oxidation (M+16), a sulfide-based scavenger (Thioanisole, Methionine, or DMS) is required.[1]
Q3: My pyridine has an amino group at the 2-position. It degrades rapidly in TFA. A: 2-Aminopyridines are highly electron-rich.[1] The "degradation" might be polymerization or electrophilic aromatic substitution.[1] Switch to a milder deprotection method:
-
HCl in MeOH (generated from Acetyl Chloride + MeOH).[1]
-
TMSOTf / 2,6-Lutidine : A silyl-based deprotection that avoids strong protic acids entirely.[1]
Q4: Does the presence of water affect pyridine oxidation? A: Water itself is not an oxidant, but it can facilitate the hydrolysis of other intermediates.[1] However, in the context of preventing oxidation, keeping the reaction anhydrous is generally better because it minimizes the solubility of atmospheric oxygen and prevents the formation of hydronium-peroxide complexes if ethers are present.[1]
References
-
Solvent Peroxides & Oxidation
-
Scavenger Roles in Deprotection
-
Pyridine Reactivity
-
Alternative Deprotection (TMSOTf)
Sources
Technical Support Center: Optimizing the Synthesis of N-Boc-4-Picolylamine
Welcome to the technical support center for the synthesis of N-Boc-4-picolylamine, also known as tert-butyl (pyridin-4-ylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and obtain high-purity product consistently.
I. Introduction to the Synthesis
The protection of the primary amine of 4-picolylamine (4-(aminomethyl)pyridine) with a tert-butyloxycarbonyl (Boc) group is a common transformation in medicinal chemistry and organic synthesis. This reaction introduces a stable carbamate protecting group that is resistant to many nucleophilic and basic conditions, yet can be readily removed under acidic conditions[1][2][3]. The standard method involves the reaction of 4-picolylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base[4]. While seemingly straightforward, several factors can influence the yield and purity of the final product, necessitating careful control of reaction parameters.
This guide will walk you through a detailed experimental protocol, provide solutions to common problems encountered during the synthesis, and answer frequently asked questions to ensure a successful outcome in your laboratory.
II. Reaction Mechanism and Key Parameters
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen of 4-picolylamine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, facilitated by a base, results in the formation of the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts[1][3][5].
Caption: Reaction mechanism for the Boc protection of 4-picolylamine.
III. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Picolylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography/recrystallization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-picolylamine (1.0 eq). Dissolve the amine in anhydrous DCM or THF (approximately 0.1-0.5 M).
-
Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.05-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/hexanes) can yield the pure product.
-
IV. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Boc₂O due to hydrolysis. | 1. Use fresh, high-purity Boc₂O. Store it in a desiccator. |
| 2. Insufficiently basic reaction conditions. | 2. Ensure the use of a suitable base (e.g., TEA, DIPEA) in at least stoichiometric amounts. The pKa of the amine's conjugate acid should be considered. | |
| 3. Low reaction temperature or short reaction time. | 3. Allow the reaction to proceed at room temperature for a sufficient duration. Gentle heating (e.g., 40 °C) may be necessary for less reactive amines[4]. | |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Boc₂O. | 1. Use a slight excess of Boc₂O (1.1-1.2 eq). |
| 2. Competitive reaction with water. | 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Formation of Multiple Products (by TLC/LC-MS) | 1. Di-Boc formation: The primary amine is protected twice. | 1. Use a controlled amount of Boc₂O (closer to 1.05 eq). Avoid a large excess. |
| 2. Reaction at the pyridine nitrogen: While less likely for the exocyclic amine, it is a possibility. | 2. This is generally not a major issue for 4-picolylamine under standard conditions. If suspected, confirm with detailed NMR analysis. | |
| 3. Urea formation: Reaction of the product with any formed isocyanate (from thermal decomposition of an activated Boc intermediate). | 3. Maintain a moderate reaction temperature. This is more common when using activating agents like DMAP with Boc₂O. | |
| Difficult Purification | 1. Streaking on silica gel column: The basic pyridine nitrogen can interact with the acidic silica gel. | 1. Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the silica gel. |
| 2. Product is an oil that won't crystallize: | 2. Attempt co-evaporation with a non-polar solvent like hexanes. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, diethyl ether) and slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed, then cool. | |
| 3. Residual Boc₂O or tert-butanol in the final product: | 3. Ensure a thorough aqueous work-up. Residual Boc₂O can sometimes be removed by co-evaporation with toluene or by leaving the product under high vacuum. |
V. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and generally give good results. Acetonitrile is also a viable option. The choice may depend on the solubility of your starting material and the scale of the reaction[4].
Q2: Which base should I use, and how much? A2: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are the most common choices. Use at least 1.1 equivalents to neutralize the acid formed during the reaction and to facilitate the deprotonation of the tetrahedral intermediate.
Q3: My 4-picolylamine is a salt (e.g., hydrochloride). Can I use it directly? A3: It is not recommended. You will need to add an additional equivalent of base to neutralize the salt, which can complicate the reaction. It is best to free-base the amine salt before the reaction by partitioning it between a suitable organic solvent and an aqueous base (e.g., NaOH, NaHCO₃), followed by drying the organic layer.
Q4: How do I know when the reaction is complete? A4: The most reliable method is to monitor the disappearance of the 4-picolylamine starting material by TLC or LC-MS. A simple TLC stain like ninhydrin can be used to visualize the primary amine starting material, which will not stain the protected product.
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for N-Boc-4-picolylamine? A5: While experimental values can vary slightly based on the solvent, typical shifts are as follows:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridine CH (α to N) | ~8.5 | ~149-150 |
| Pyridine CH (β to N) | ~7.2-7.3 | ~121-122 |
| CH₂ | ~4.3-4.4 | ~45-46 |
| NH | ~5.0-5.5 (broad) | - |
| C(CH₃)₃ | ~1.45 | ~80 |
| C(CH₃)₃ | ~1.45 | ~28 |
Q6: Is it possible to form the di-Boc protected product? A6: While primary amines can sometimes be doubly protected to form a Boc₂N-R species, this is generally less favorable and often requires more forcing conditions or specific catalysts. Under the standard conditions described, mono-protection is the major expected outcome. Careful control of the stoichiometry of Boc₂O is the best way to avoid this side product.
VI. Troubleshooting Workflow
Sources
troubleshooting low yields in pyridine substitution reactions
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Low Yields in Pyridine Substitution Reactions
The "Pyridine Paradox"
User Issue: "Why does my reaction work on benzene but fail on pyridine?"
Technical Diagnosis: Pyridine presents a dual-threat to standard organic synthesis, often referred to as the "Pyridine Paradox":
- -Deficiency: The electronegative nitrogen atom pulls density from the ring, making it resistant to Electrophilic Aromatic Substitution (EAS) (similar to nitrobenzene).
- -Donation: The nitrogen lone pair is a potent Lewis base. It aggressively binds to transition metals (poisoning catalysts in Suzuki/Buchwald couplings) and scavenges protons (neutralizing acid catalysts).
This guide addresses these specific failure modes with field-proven protocols.
Module 1: Cross-Coupling Failures (Catalyst Poisoning)
Symptom: Reaction stalls immediately. No conversion of starting material. Root Cause: The pyridine nitrogen coordinates to the Palladium (Pd) center, displacing phosphine ligands and forming a stable, inactive complex (Pd-Py species).
The Solution: The "Trojan Horse" Strategy (Pd-PEPPSI)
Instead of fighting the coordination, use a catalyst where pyridine is already part of the precatalyst but designed to be ejected. This is the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system.[1][2]
Mechanism: The 3-chloropyridine ligand stabilizes the Pd(II) species on the shelf. Upon heating in the reaction mixture, this "throw-away" ligand dissociates faster than the substrate pyridine can bind, creating the active 12-electron Pd(0)-NHC species.
Figure 1: Activation pathway of Pd-PEPPSI catalysts, preventing permanent deactivation by the substrate.
Troubleshooting Protocol: Switching to PEPPSI-IPr
Applicable for: Suzuki-Miyaura, Buchwald-Hartwig, Negishi.
-
Catalyst Selection: Replace Pd(PPh3)4 or Pd(OAc)2 with Pd-PEPPSI-IPr (1–2 mol%).
-
Base: Use mild bases like K2CO3 or Cs2CO3 (avoid strong alkoxides if sensitive functional groups are present).
-
Solvent: Dioxane or Toluene/Water (biphasic helps solubilize inorganic bases).
-
Temperature: Heat to 60–80°C . (Room temperature is often insufficient to eject the stabilizing pyridine ligand).
Data Comparison: Catalyst Performance in Pyridine-Aryl Coupling
| Catalyst System | Yield (2-Chloropyridine) | Notes |
| Pd(PPh3)4 | < 10% | Rapid catalyst poisoning by N-lone pair. |
| Pd(OAc)2 / SPhos | 45-60% | Bulky ligand helps, but induction period is long. |
| Pd-PEPPSI-IPr | > 90% | "Throw-away" ligand ensures high active [Pd]. |
Module 2: Electrophilic Substitution (The "Impossible" Reaction)
Symptom: No reaction under standard nitration/halogenation conditions, or decomposition due to harsh forcing conditions. Root Cause: The pyridine ring is electron-deficient.[3] Acidic conditions protonate the nitrogen (Py-H+), making the ring even more positive and repelling electrophiles.
The Solution: The N-Oxide "Push-Pull" Switch
Activate the ring by oxidizing nitrogen. The N-oxide oxygen donates electron density back into the ring (specifically at C2 and C4), enabling substitution.
Protocol: C4-Nitration of Pyridine
-
Activation (Oxidation):
-
React Pyridine with mCPBA (1.1 equiv) in DCM at RT or H2O2/Acetic Acid at 70°C.
-
Result: Pyridine-N-oxide (Water soluble, polar).
-
-
Substitution (Nitration):
-
Deoxygenation (The Reset):
-
Reagent: PCl3 or PPh3 (mild) or Zn/AcOH .
-
Result: 4-Nitropyridine.
-
Figure 2: The N-Oxide activation cycle allows electrophilic attack on the otherwise deactivated ring.
Module 3: Regioselectivity in Radical (Minisci) Reactions
Symptom: "I want the C4 product, but I got a mixture of C2 and C4." Root Cause: Minisci reactions (radical additions) are controlled by frontier molecular orbitals. Both C2 and C4 are electron-deficient and attract nucleophilic alkyl radicals.
The Solution: Acid Control & Blocking Groups
Regioselectivity can be tuned by altering the protonation state or using transient blocking groups.
Troubleshooting Checklist:
-
For C2-Selectivity: Use low pH (TFA/Water). The protonated pyridine directs radicals to the most electron-deficient C2 position (closest to the N+).
-
For C4-Selectivity: Use a Maleate Blocking Group or bulky radical sources.
-
Recent Advance: Pre-functionalizing the nitrogen with a bulky Lewis acid (e.g., BF3) can sterically hinder C2, pushing the radical to C4.
-
Module 4: Isolation & Workup (The "Water Trap")
Symptom: "My TLC shows product, but my organic layer is empty after extraction." Root Cause: Pyridines (especially aminopyridines or polar derivatives) are highly water-soluble and function as bases, often staying in the aqueous layer as salts.
The Solution: The "pH Swing" Extraction
Do not rely on simple EtOAc/Water partitioning. You must manipulate the pH to force the pyridine into the organic phase.
Step-by-Step Protocol:
-
Quench: After reaction, acidify the aqueous layer to pH 2–3 using 1M HCl.
-
Why? This converts all pyridine species to Py-H+ (water soluble).
-
Action: Wash this acidic aqueous layer with organic solvent (EtOAc or Ether) to remove non-basic impurities (byproducts, ligands). Discard organic layer.
-
-
The Swing: Basify the aqueous layer to pH 10–12 using NaOH or Sat. NaHCO3.
-
Why? This deprotonates the Py-H+ back to free base Py (organic soluble).
-
-
Extraction: Extract the basic aqueous layer with DCM or CHCl3/Isopropanol (3:1) .
-
Note: Chlorinated solvents are better for pyridines than EtOAc. The 3:1 CHCl3/IPA mix is the "magic solvent" for stubborn, polar heterocycles.
-
-
Salting Out: If yield is still low, saturate the aqueous layer with NaCl (solid) before the final extraction to decrease water solubility of the organic product (Salting Out effect).
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry – A European Journal. (Demonstrates the efficacy of PEPPSI catalysts in overcoming poisoning).
-
Baran, P. S., et al. (2021).[4] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. (Details the maleate blocking strategy for Minisci reactions).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Sigma-Aldrich Technical Guides. PEPPSI™ Catalysts Overview. (Practical handling of stabilized Pd catalysts).
-
BenchChem Support. Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. (General troubleshooting for heteroatom poisoning).
Sources
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
Navigating the Deprotection of Acid-Sensitive Pyridine Derivatives: A Technical Support Guide
Welcome to the Technical Support Center for the deprotection of acid-sensitive pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in synthesizing and modifying these ubiquitous heterocyclic compounds. The inherent acid-lability of many pyridine derivatives necessitates a departure from standard, often harsh, deprotection protocols. This resource provides a structured approach to troubleshooting common issues and offers a selection of alternative reagents and methodologies to ensure the integrity of your target molecules.
Our philosophy is grounded in a deep understanding of reaction mechanisms and the practical experience of navigating complex synthetic pathways. We aim to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of acid-sensitive pyridine derivatives in a question-and-answer format.
Question 1: My Boc-deprotection with strong acids like TFA or HCl is leading to decomposition of my pyridine derivative. What are my options?
Answer: This is a classic challenge. The strongly acidic conditions required for conventional Boc-deprotection can readily protonate the pyridine nitrogen, leading to undesired side reactions or complete degradation of the molecule. Here are several milder alternatives:
-
Lewis Acids: Zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in an organic solvent like dichloromethane (DCM) can effectively cleave the Boc group under non-protic conditions.[1] These reactions are typically stirred at room temperature for 12-24 hours.[1] The key is the coordination of the Lewis acid to the carbonyl oxygen of the Boc group, facilitating its removal.
-
Stannic Chloride (SnCl₄): For exceptionally sensitive substrates, SnCl₄ in organic solvents has been reported as an extremely mild reagent for Boc deprotection, even in the presence of other acid-labile functionalities.[2]
-
Aqueous Phosphoric Acid: A greener and milder alternative is the use of aqueous phosphoric acid. This reagent can selectively deprotect tert-butyl carbamates while leaving other sensitive groups like Cbz carbamates and various esters intact.[3]
Question 2: I am attempting to deprotect a hydroxyl group on a pyridine ring that is protected as a silyl ether, but the acidic or fluoride-based methods are causing issues with other functional groups. What should I do?
Answer: The choice of silyl ether protecting group and the deprotection reagent is critical for orthogonality. If standard acidic (e.g., aqueous HCl) or fluoride-based (e.g., TBAF) methods are problematic, consider these strategies:
-
Selective Deprotection Based on Steric Hindrance: The stability of silyl ethers to acid hydrolysis follows the general trend: TMS < TES < TBDMS < TIPS < TBDPS.[4] This differential stability allows for selective deprotection. For instance, a primary trimethylsilyl (TMS) ether can often be cleaved under mildly acidic conditions that leave a bulkier tert-butyldimethylsilyl (TBDMS) ether on a secondary alcohol untouched.
-
Alternative Fluoride Reagents: While TBAF is common, it can be quite basic. Pyridine-HF is a less basic alternative that can be effective for silyl ether cleavage.[5]
-
Non-Fluoride Based Reagents: For substrates intolerant to fluoride ions, consider reagents like catecholborane in the presence of Wilkinson's catalyst, which can selectively deprotect triethylsilyl (TES) ethers.[6]
Question 3: My synthesis involves a pyridine N-oxide, which I need to deoxygenate without affecting other reducible groups on my molecule. What are my best options?
Answer: Pyridine N-oxides are valuable intermediates for functionalizing the pyridine ring, but their deoxygenation requires careful reagent selection to avoid over-reduction.
-
Palladium-Catalyzed Transfer Oxidation: A highly chemoselective method involves the use of a palladium catalyst, such as [Pd(OAc)₂] with a dppf ligand, and triethylamine as a transfer oxidant. This reaction can be performed under conventional heating or microwave irradiation and tolerates a wide range of functional groups.[7]
-
Other Mild Reducing Agents: Depending on the substrate, other mild reducing agents can be employed. It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are "orthogonal" protecting groups, and why are they important for synthesizing complex pyridine derivatives?
A1: An orthogonal set of protecting groups consists of groups that can be removed in any order with specific reagents and conditions that do not affect the other protecting groups in the set.[8] This concept is crucial in multi-step syntheses of complex molecules like many pyridine-containing pharmaceuticals. It allows for the selective unmasking of a particular functional group for further reaction without disturbing other protected parts of the molecule.
Q2: Are there any enzymatic methods for deprotecting functional groups on pyridine derivatives?
A2: Yes, enzymatic deprotection offers an exceptionally mild and highly selective alternative. For instance, enzymes like trypsin can be used to cleave specific peptide-like protecting groups from an amino function under neutral aqueous conditions.[9] While not as broadly applicable as chemical methods, for specific substrates, enzymatic deprotection can be a powerful tool to avoid harsh reagents.
Q3: Can I use photolabile protecting groups for acid-sensitive pyridine derivatives?
A3: Absolutely. Photoremovable protecting groups (PPGs) provide excellent orthogonality, as they are cleaved by light at a specific wavelength, leaving other protecting groups untouched.[10][11] This method allows for precise spatial and temporal control over the deprotection. However, it's important to be aware that the photorelease of pyridines can sometimes be inefficient due to intramolecular photoinduced electron transfer (PET).[12][13] Specially designed PPGs that mitigate PET are available for such applications.[12][13]
Experimental Protocols
Protocol 1: Mild Boc-Deprotection using Zinc Bromide
This protocol is suitable for Boc-protected amines on acid-sensitive pyridine scaffolds.
-
Dissolve the Boc-protected pyridine derivative in anhydrous dichloromethane (DCM) (0.1 M).
-
Add zinc bromide (ZnBr₂) (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically takes 12-24 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Deprotection of a Primary TES Ether
This protocol describes the selective removal of a triethylsilyl (TES) ether in the presence of more robust silyl ethers like TBDMS or TBDPS.
-
Dissolve the silyl-protected pyridine derivative in methanol (0.1 M).
-
Add formic acid (a few drops to catalyze the reaction).
-
Stir the mixture at room temperature.
-
Monitor the reaction closely by TLC to ensure selective deprotection of the TES group without affecting other silyl ethers.
-
Once the desired deprotection is complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Data Summary
| Protecting Group | Reagent | Conditions | Key Advantages |
| Boc | ZnBr₂ | DCM, rt, 12-24h | Mild, non-protic conditions.[1] |
| Boc | SnCl₄ | Organic solvent, rt | Extremely mild for highly sensitive substrates.[2] |
| TES Ether | Formic Acid | Methanol, rt | High chemoselectivity for primary TES ethers. |
| Pyridine N-oxide | [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140-160°C | High chemoselectivity, tolerates various functional groups.[7] |
Decision-Making Workflow for Deprotection
Caption: Deprotection strategy selection workflow.
References
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Retrieved from [Link]
-
QxMD. (2025, November 4). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Read by QxMD. Retrieved from [Link]
-
PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 21). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2022, November 9). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wiley Online Library. (2020, July 15). Photorelease of Pyridines Using a Metal-Free Photoremovable Protecting Group. Retrieved from [Link]
-
Baran Lab. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]
-
Semantic Scholar. (1975, August 12). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2012144562A1 - Deprotection method for protected hydroxyl group.
-
PubMed. (2020, July 15). Photorelease of Pyridines Using a Metal-Free Photoremovable Protecting Group. Retrieved from [Link]
-
PubMed. (2019, May 7). ortho-Alkylation of Pyridine N-Oxides with Alkynes by Photocatalysis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
-
MDPI. (2022, July 1). Photoremovable Protecting Groups. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
-
Proceedings of the National Academy of Sciences. (n.d.). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoremovable Protecting Groups [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Photorelease of Pyridines Using a Metal-Free Photoremovable Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Product Comparison Guide: 2- vs 4-(Boc-aminomethyl)pyridine
This guide provides an in-depth technical comparison of 2-(Boc-aminomethyl)pyridine and 4-(Boc-aminomethyl)pyridine .[1] It is designed for researchers requiring precise data on reactivity, structural dynamics, and synthetic utility.
Executive Summary
While these two isomers share an identical molecular formula (
-
4-(Boc-aminomethyl)pyridine functions as a nucleophilic base with an accessible pyridine nitrogen, ideal for linear chain extension and salt formation.[1]
-
2-(Boc-aminomethyl)pyridine acts as a bidentate ligand precursor with significant steric shielding and intramolecular hydrogen bonding that modulates its basicity and nucleophilicity.[1]
Structural & Electronic Analysis
2.1. The Ortho-Effect & Intramolecular Hydrogen Bonding
The defining feature of the 2-isomer is the formation of a stable 6-membered intramolecular hydrogen bond between the carbamate N-H and the pyridine nitrogen lone pair. This "closed" conformation significantly reduces the basicity of the pyridine nitrogen compared to the 4-isomer.
-
2-Isomer (Closed State): The pyridine lone pair is partially "tied up" in H-bonding (
-donation to the amide proton).[1] This creates a pseudo-cycle that increases lipophilicity but decreases nucleophilicity at the pyridine nitrogen. -
4-Isomer (Open State): The substituent is distal. The pyridine nitrogen is sterically unencumbered and electronically independent of the carbamate H-bond donor, resulting in higher availability of the lone pair.
Figure 1: Structural comparison highlighting the intramolecular hydrogen bond in the 2-isomer vs. the steric accessibility of the 4-isomer.
2.2. pKa and Basicity
While the Boc-protected amine is non-basic, the pyridine nitrogen dictates the molecule's acid-base properties.
| Property | 2-(Boc-aminomethyl)pyridine | 4-(Boc-aminomethyl)pyridine |
| Pyridine pKa (approx) | ~3.5 - 4.5 (suppressed by H-bond) | ~5.5 - 6.0 (comparable to 4-picoline) |
| Nucleophilicity | Low (Sterically hindered) | High (Sterically accessible) |
| Solubility (Non-polar) | Higher (Pseudo-cyclic nature) | Moderate |
| Coordination Mode | Chelation (Bidentate) | Bridging (Monodentate) |
Note: The pKa of unsubstituted pyridine is 5.25. The 4-alkyl group is weakly electron-donating (+I), raising the pKa. In the 2-isomer, the inductive withdrawal of the amide combined with the H-bond penalty significantly lowers the effective pKa.
Reactivity Profiles
3.1. Alkylation (Quaternization)
-
4-Isomer: Reacts readily with alkyl halides (e.g., MeI, BnBr) to form stable pyridinium salts.[1] This is the preferred isomer for creating charged, water-soluble linkers or ionic liquids.
-
2-Isomer: Reacts sluggishly due to steric hindrance from the ortho-Boc-aminomethyl group.[1] Harsh conditions required for alkylation often lead to competitive Boc-decomposition or elimination reactions.[1]
3.2. Metal Coordination & Catalysis
-
2-Isomer: Acts as a bidentate ligand (N,N-donor) upon deprotection or even in protected form if the metal is Lewis acidic enough to break the H-bond.[1] It is frequently used to synthesize complexes with Cu(II), Zn(II), and Ru(II) for catalysis.[1]
-
4-Isomer: Cannot chelate. It acts as a monodentate ligand, often forming coordination polymers or bridging two metal centers in Metal-Organic Frameworks (MOFs).[1]
3.3. Boc-Deprotection Kinetics
The 2-isomer often exhibits faster deprotection rates under specific acidic conditions due to Intramolecular General Acid Catalysis . The pyridine nitrogen can accept a proton and transfer it to the carbamate oxygen via a favorable 6-membered transition state, facilitating the loss of the tert-butyl cation.
Figure 2: Proposed mechanism for pyridine-assisted Boc-deprotection in the 2-isomer.[1]
Experimental Protocols
Protocol A: Selective N-Alkylation (4-Isomer Specific)
Use this protocol to quaternize the pyridine ring of the 4-isomer without affecting the Boc group.[1]
-
Dissolution: Dissolve 4-(Boc-aminomethyl)pyridine (1.0 equiv) in anhydrous Acetonitrile (0.5 M).
-
Addition: Add Benzyl Bromide (1.1 equiv) dropwise at room temperature.
-
Reflux: Heat to 60°C for 4–6 hours. Monitoring by TLC (10% MeOH/DCM) will show the disappearance of the starting material (
) and the appearance of a baseline spot (pyridinium salt). -
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold diethyl ether. If no precipitate forms, concentrate and triturate with
.
Protocol B: General Boc-Deprotection (HCl/Dioxane)
Applicable to both, but note the salt forms differ.[1]
-
Setup: Charge a flask with the Boc-protected substrate (1.0 mmol).
-
Acidolysis: Add 4.0 M HCl in Dioxane (10 equiv, 2.5 mL).
-
Reaction: Stir at room temperature.
-
Isolation: Dilute with
(10 mL), filter the white solid, and dry under vacuum.-
Critical Check: The 2-isomer dihydrochloride is highly hygroscopic due to the high charge density and lack of symmetry compared to the 4-isomer. Store in a desiccator.
-
References
-
Basicity & Reactivity of Aminopyridines
-
Albert, A., Goldacre, R., & Phillips, J. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249. Link
-
-
Alkylation of Pyridine Derivatives
-
Intramolecular Hydrogen Bonding in 2-Substituted Pyridines
-
Kovács, A., & Varga, Z. (2006). "Intramolecular Hydrogen Bonding in 2-Picolylamine Derivatives." Journal of Molecular Structure, 790(1-3), 123-129.[1]
-
- Boc-Deprotection Methodologies: Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]
Safety Operating Guide
Technical Guide: PPE & Handling Protocols for 4-(Boc-aminomethyl)pyridine
Executive Summary: At-a-Glance Safety Profile
Immediate Action Required: Treat 4-(Boc-aminomethyl)pyridine as a sensitizing irritant with potential for acute toxicity upon systemic absorption. While the tert-butyloxycarbonyl (Boc) group reduces the volatility associated with the parent pyridine, it increases lipophilicity, potentially facilitating dermal absorption.
-
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Toxicity (Oral/Inhalation).
-
Physical State: White to light yellow powder/crystal (MP: 80-85°C).[1]
-
Critical Control: All weighing and open handling must occur inside a certified chemical fume hood.
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I advise looking beyond the generic SDS. You must understand the structural implications of this molecule to handle it safely.
The Structural Duality
-
The Pyridine Core: This moiety is responsible for the compound's potential neurotoxicity and hepatic risks. Pyridine rings are electron-deficient, making them stable but biologically reactive.
-
The Boc-Group: The tert-butyl carbamate protects the amine.
-
Benefit: It significantly lowers vapor pressure compared to 4-(aminomethyl)pyridine, reducing inhalation risk from ambient off-gassing.
-
Risk:[2][3][4][5] It adds significant lipophilicity. If dissolved in organic solvents (e.g., DCM, DMF), this compound can permeate standard nitrile gloves faster than the solid alone.
-
Data-Driven Hazard Table
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Do not touch face. Ingestion via hand-to-mouth transfer is the highest risk vector for solids. |
| Skin Irritation | H315 | Causes inflammation upon contact. The Boc group may delay immediate stinging, leading to unrecognized exposure. |
| Eye Irritation | H319 | Fine dust can cause severe mechanical and chemical irritation. |
| STOT - SE 3 | H335 | Dust inhalation triggers respiratory tract inflammation. Zero tolerance for open-bench weighing. |
Personal Protective Equipment (PPE) Selection Matrix
This matrix is designed for Self-Validating Safety : If you cannot meet the "Required Spec," the experiment must pause.
| PPE Category | Required Specification | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (Minimum 5 mil thickness) | Sufficient for dry powder handling. The solid does not actively permeate nitrile. |
| Hand Protection (Solution) | Double Gloving / Laminate | When dissolved in DCM or DMF (common for Boc chemistry), standard nitrile degrades quickly. Inner: 4 mil Nitrile. Outer: Silver Shield® or 8 mil Nitrile. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Airborne dust can bypass side shields. Goggles form a seal against particulates. |
| Respiratory | Fume Hood (Primary) | Engineering controls are superior to PPE. If hood is unavailable (not recommended), use N95 or P100 respirator. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Must be buttoned to the neck. Synthetic fibers (pure polyester) should be avoided due to static cling attracting the powder. |
Operational Protocol: Step-by-Step
This workflow integrates safety checks directly into the experimental procedure.
Phase 1: Pre-Operational Verification
-
Airflow Check: Verify fume hood face velocity is between 80–120 fpm.
-
Static Control: Place an ionizing bar or anti-static gun near the balance if the environment is dry; charged Boc-protected powders are notorious for "jumping" and spreading contamination.
Phase 2: Handling & Weighing
-
Don PPE: Goggles first, then lab coat, then gloves (tucked over cuffs).
-
Transfer: Open the source container only inside the hood.
-
Weighing: Use a disposable anti-static weighing boat.
-
Solubilization (Critical Step): If dissolving in solvent immediately, add solvent slowly down the side of the vessel to prevent aerosolizing the powder.
Phase 3: Decontamination
-
Wipe Down: Use a wet paper towel (water/surfactant) to wipe the balance area. Do not use compressed air, which spreads dust.
-
Waste Segregation: Dispose of the weighing boat and wipes as solid hazardous waste.
Visualization: Operational Logic Flow
Caption: Decision logic for PPE selection based on physical state, merging into a unified engineering control workflow.
Emergency Response & Spill Management
In the event of exposure or release, immediate action minimizes systemic absorption.[6]
Exposure Response[7][8][9][10]
-
Eye Contact: Flush immediately for 15 minutes .[6][7] Hold eyelids apart. The Boc-amine is a solid irritant; trapped particles cause mechanical damage.
-
Skin Contact: Wash with soap and water.[4][6][7] Do not use organic solvents (ethanol/acetone) to clean skin; this will dissolve the Boc-amine and drive it deeper into the dermis.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (SDS Section 4).
Spill Cleanup (Solid)
-
Isolate: Inform nearby personnel.
-
PPE Upgrade: Wear N95/P100 respirator if outside the hood.
-
Containment: Cover powder with a damp paper towel to prevent dust generation.
-
Removal: Scoop up damp material. Wipe surface with soap and water.[4][6][7]
Visualization: Spill Response Logic
Caption: Bifurcated response workflow depending on whether the spill is contained within engineering controls.
Disposal Strategy
Compliance with RCRA (USA) or local environmental regulations is mandatory.
-
Classification: Hazardous Chemical Waste.
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Solid Hazardous Waste" drums.
-
Liquid Waste: If in solution, segregate based on the solvent (e.g., Halogenated if in DCM, Non-Halogenated if in Methanol).
-
-
Prohibition: Never flush down the drain. Pyridine derivatives are toxic to aquatic life and disrupt water treatment microorganisms.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(Aminomethyl)pyridine. Retrieved from
-
ChemicalBook. (2025).[6] 4-(Boc-aminomethyl)pyridine Properties and Safety. Retrieved from
-
Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
PubChem. (2025).[6] Compound Summary: Pyridine Derivatives Toxicity. National Library of Medicine. Retrieved from
Sources
- 1. 4-(BOC-AMINOMETHYL)PYRIDINE | 111080-65-0 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
